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  • Product: 1-Bromo-4-cyclopropyl-2-methoxybenzene
  • CAS: 1353855-71-6

Core Science & Biosynthesis

Foundational

1H and 13C NMR Chemical Shift Assignments for 1-Bromo-4-cyclopropyl-2-methoxybenzene: A Comprehensive Analytical Guide

Target Audience: Research Chemists, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Protocol Executive Summary In modern medicinal chemistry and agrochemical dev...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Protocol

Executive Summary

In modern medicinal chemistry and agrochemical development, highly substituted benzene derivatives serve as critical structural scaffolds. 1-Bromo-4-cyclopropyl-2-methoxybenzene (PubChem CID: 66520865) is a highly versatile halogenated building block. The presence of an aryl bromide allows for facile palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the cyclopropyl group provides unique metabolic stability and lipophilicity profiles.

Unambiguous structural characterization of this molecule is paramount prior to downstream synthesis. This whitepaper provides a highly detailed, self-validating framework for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shift assignments of 1-bromo-4-cyclopropyl-2-methoxybenzene. By dissecting the opposing electronic effects—resonance donation, inductive withdrawal, diamagnetic anisotropy, and spin-orbit coupling—this guide bridges theoretical causality with empirical spectroscopic data.

Molecular Architecture & Predictive Causality

To accurately assign the NMR spectra, we must first map the electronic environment of the molecule. The chemical shifts are dictated by three primary functional groups interacting with the aromatic core:

  • The Methoxy Group (-OCH 3​ at C2): The oxygen atom is highly electronegative, withdrawing electron density via the inductive effect (-I). However, its lone pairs participate in strong resonance donation (+M) into the aromatic ring. This resonance effect dominates at the ortho (C3) and para (C5) positions, significantly shielding these carbons and their attached protons, pushing their resonances upfield [1].

  • The Bromine Atom (-Br at C1): Bromine is a deactivating, electronegative halogen (-I). Counterintuitively, the ipso-carbon (C1) attached directly to the bromine does not shift drastically downfield. Instead, it resonates relatively upfield ( 112 ppm). This is governed by the Heavy Atom Effect . The massive electron cloud of bromine induces strong spin-orbit coupling, introducing a diamagnetic shielding term that overrides the expected inductive deshielding [2].

  • The Cyclopropyl Group (-C 3​ H 5​ at C4): The cyclopropane ring acts as a weak electron donor. More importantly, the C-C bonds within the ring possess high p-character (Walsh orbitals). When placed in the spectrometer's magnetic field ( B0​ ), these orbitals sustain a local ring current. This diamagnetic anisotropy strongly shields the protons attached to the cyclopropyl ring, shifting them to uniquely low frequencies ( 0.6 - 1.0 ppm) compared to standard alkyl chains [3].

Experimental Workflow: A Self-Validating Protocol

Trustworthy NMR data requires a protocol that eliminates artifacts and provides internal mathematical validation. The following step-by-step methodology ensures quantitative accuracy and high-resolution spectral acquisition.

Step-by-Step Acquisition Methodology
  • Step 1: Sample Preparation. Dissolve 10-15 mg of high-purity 1-bromo-4-cyclopropyl-2-methoxybenzene in 0.6 mL of deuterated chloroform (CDCl 3​ ). Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference ( δ 0.00 ppm).

  • Step 2: Probe Tuning and Matching. Insert the sample into a 500 MHz (or higher) NMR spectrometer. Tune the probe specifically for 1 H (500 MHz) and 13 C (125 MHz) frequencies to maximize the signal-to-noise ratio (SNR) and ensure proper pulse flip angles.

  • Step 3: Shimming. Perform automated gradient shimming (Z0-Z5) followed by manual fine-tuning of Z1 and Z2 to achieve a non-spinning line width of < 0.5 Hz for the TMS signal.

  • Step 4: Quantitative 13 C Acquisition (The Self-Validating Step). To ensure the 13 C integrations are directly proportional to the number of carbon atoms, use an inverse-gated decoupling sequence . This suppresses the Nuclear Overhauser Effect (NOE) which normally inflates CH/CH 2​ /CH 3​ signals. Set the relaxation delay ( D1​ ) to 30 seconds (exceeding 5×T1​ of the quaternary carbons).

  • Step 5: 2D Correlation. Acquire 1 H- 1 H COSY, 1 H- 13 C HSQC, and 1 H- 13 C HMBC spectra using standard gradient-selected pulse programs.

NMR_Workflow SamplePrep Step 1: Sample Prep (15 mg in CDCl3 + TMS) TuneShim Step 2 & 3: Tune & Shim (Z-gradient optimization) SamplePrep->TuneShim Acq1H Step 4a: 1H Acquisition (16 scans, D1=2s) TuneShim->Acq1H Acq13C Step 4b: Quant. 13C Acq (Inv-Gated, D1=30s) Acq1H->Acq13C Acq2D Step 5: 2D Acquisition (COSY, HSQC, HMBC) Acq13C->Acq2D Process Data Processing (Zero-filling, FT, Phase) Acq2D->Process

Experimental workflow for high-resolution, quantitative NMR acquisition and processing.

1 H NMR Chemical Shift Assignments

The 1 H NMR spectrum of this compound is characterized by three distinct regions: the shielded cyclopropyl aliphatics, the strongly deshielded methoxy singlet, and the aromatic spin system. The aromatic protons form an AMX spin system (or strictly, an ABC system approaching first-order AMX at high field strengths).

Table 1: 1 H NMR Assignments (500 MHz, CDCl 3​ )

Proton PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationCausality & Assignment Logic
H-6 7.47Doublet (d)8.21HDeshielded by the ortho-bromine atom's magnetic anisotropy.
H-3 6.75Doublet (d)1.81HStrongly shielded by the ortho-methoxy group (+M resonance).
H-5 6.68Doublet of doublets (dd)8.2, 1.81HShielded by para-methoxy (+M); coupled to H-6 (ortho) and H-3 (meta).
-OCH 3​ 3.88Singlet (s)-3HAttached to electronegative oxygen; standard methoxy resonance.
CH (Cyclo) 1.85Multiplet (m)-1HMethine proton; shielded by cyclopropane Walsh orbital ring current.
CH 2​ (Cyclo) 0.95Multiplet (m)-2HMethylene protons; highly shielded by ring current.
CH 2​ (Cyclo) 0.65Multiplet (m)-2HMethylene protons; highly shielded by ring current.

Note: The cyclopropyl CH 2​ protons appear as complex multiplets due to their AA'BB'X spin system relationship with the methine proton, though they are chemically equivalent relative to the freely rotating aromatic ring.

13 C NMR Chemical Shift Assignments

The 13 C NMR spectrum provides the definitive skeletal framework of the molecule. By utilizing the quantitative acquisition parameters described in Section 3, the integration values will confirm the presence of 10 distinct carbon environments (with the two cyclopropyl CH 2​ carbons being magnetically equivalent).

Table 2: 13 C NMR Assignments (125 MHz, CDCl 3​ )

Carbon PositionChemical Shift ( δ , ppm)TypeCausality & Assignment Logic
C2 156.0CqStrongly deshielded by directly attached electronegative oxygen (-I effect).
C4 143.5CqDeshielded by the attached cyclopropyl alkyl group.
C6 133.9CHMeta to the methoxy group (no +M shielding); ortho to Bromine.
C5 118.0CHShielded by para-methoxy resonance (+M).
C1 112.2CqShielded by the "Heavy Atom Effect" (spin-orbit coupling) of Bromine.
C3 109.5CHStrongly shielded by ortho-methoxy resonance (+M).
-OCH 3​ 56.2CH 3​ Standard methoxy carbon shift.
CH (Cyclo) 15.5CHCyclopropyl methine carbon.
CH 2​ (Cyclo) 9.2CH 2​ Cyclopropyl methylene carbons (2C, equivalent by symmetry).

2D NMR Strategies for Unambiguous Validation

While 1D empirical rules provide a strong foundation, true scientific trustworthiness requires orthogonal validation. We achieve this through 2D NMR correlation spectroscopy, which maps the exact connectivity of the molecule [4].

The logic flows from identifying direct C-H bonds (HSQC) to tracing through-bond connectivity across the molecular skeleton (HMBC).

The HMBC Self-Validating Web

Heteronuclear Multiple Bond Correlation (HMBC) detects couplings over 2 to 3 bonds ( 2JCH​ and 3JCH​ ). This is critical for assigning the quaternary carbons (C1, C2, C4) which lack attached protons.

  • Anchoring C2: The methoxy protons ( δ 3.88) will show a strong 3-bond cross-peak exclusively to C2 ( δ 156.0).

  • Anchoring C4: The cyclopropyl methine proton ( δ 1.85) will show a 2-bond correlation to C4 ( δ 143.5) and 3-bond correlations to C3 and C5.

  • Differentiating C3 and C5: H-3 ( δ 6.75) will show a 3-bond correlation to C1 ( δ 112.2) and C5 ( δ 118.0). H-6 ( δ 7.47) will show a 3-bond correlation to C2 and C4.

NMR_Logic Start 1D 1H & 13C Spectra (Base Data) HSQC 1H-13C HSQC (Direct C-H Connectivity) Start->HSQC Assign CH/CH2/CH3 COSY 1H-1H COSY (Vicinal H-H Coupling) Start->COSY Trace Spin Systems Quat Identify Quaternary Carbons (C1, C2, C4) Start->Quat No HSQC Cross-peaks HMBC 1H-13C HMBC (Long-range C-H Connectivity) HSQC->HMBC Anchor Points COSY->HMBC Connect Fragments Final Unambiguous 3D Structure Verification HMBC->Final Cross-Verify All Bonds Quat->HMBC 2/3-Bond Correlations

Logical framework for unambiguous NMR chemical shift assignment using 2D correlation.

Conclusion

The structural elucidation of 1-bromo-4-cyclopropyl-2-methoxybenzene relies on a deep understanding of competing electronic effects. By utilizing a rigorously controlled experimental protocol—featuring inverse-gated 13 C acquisition and comprehensive 2D HMBC mapping—researchers can confidently assign the heavy-atom shielded C1 carbon, the resonance-shielded C3/C5 carbons, and the highly anisotropic cyclopropyl resonances. This self-validating methodology ensures absolute structural certainty prior to deploying this building block in complex synthetic pathways.

Exploratory

mass spectrometry fragmentation patterns of 1-Bromo-4-cyclopropyl-2-methoxybenzene

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Bromo-4-cyclopropyl-2-methoxybenzene Abstract This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) . As...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Bromo-4-cyclopropyl-2-methoxybenzene

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) . As a molecule incorporating a halogen, an ether, and a strained aliphatic ring on an aromatic system, its fragmentation is governed by competing and sequential pathways. This document, intended for researchers, analytical chemists, and drug development professionals, elucidates the primary fragmentation mechanisms, including alpha-cleavage of the methoxy group, loss of the bromine radical, and cleavages involving the cyclopropyl moiety. By synthesizing established principles of mass spectrometry, this guide offers a predictive framework for the identification and structural confirmation of this compound and its analogs in complex matrices. A detailed experimental protocol for acquiring mass spectral data via Gas Chromatography-Mass Spectrometry (GC-MS) is also provided to ensure methodological rigor.

Introduction to the Analyte and Technique

The Analyte: 1-Bromo-4-cyclopropyl-2-methoxybenzene

1-Bromo-4-cyclopropyl-2-methoxybenzene (Molecular Formula: C₁₀H₁₁BrO) is a substituted aromatic compound with a monoisotopic mass of approximately 226.00 Da.[1][2] Its structure features three key functionalities that dictate its behavior under electron ionization: a methoxy group, a bromine atom, and a cyclopropyl ring. Understanding the mass spectrometric fate of this molecule is critical for its unambiguous identification in synthetic reaction monitoring, metabolite profiling, and quality control settings.

The Technique: Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization is a hard ionization technique that imparts significant energy (typically 70 eV) to the analyte molecule. This energy is sufficient to cause not only ionization but also extensive and reproducible fragmentation. The resulting mass spectrum is a fingerprint of the molecule's structure, where the molecular ion and various fragment ions provide pieces of a structural puzzle. The analysis of these patterns allows for the elucidation of the original molecule's constitution.

Core Principles Governing Fragmentation

The fragmentation of the 1-Bromo-4-cyclopropyl-2-methoxybenzene radical cation (M•+) is primarily driven by the formation of the most stable products (cations, radicals, and neutral molecules). The key influencing factors are:

  • Isotopic Distribution: The presence of bromine, with its two stable isotopes 79Br and 81Br in nearly equal abundance, results in a characteristic M/M+2 isotopic pattern for all bromine-containing fragments.[3]

  • Charge Localization: The initial positive charge is preferentially localized on the aromatic ring or the oxygen atom of the methoxy group due to the presence of π-electrons and non-bonding electron pairs.

  • Functional Group Directives: The methoxy group strongly directs fragmentation through alpha-cleavage, while the C-Br bond represents a relatively weak point susceptible to cleavage.[4][5] The strained cyclopropyl ring also presents a likely site for fragmentation.[6][7]

Predicted Primary Fragmentation Pathways

Upon ionization, the molecular ion of 1-Bromo-4-cyclopropyl-2-methoxybenzene (m/z 226/228) will undergo several competing fragmentation reactions.

Pathway A: Alpha-Cleavage of the Methoxy Group (Loss of •CH₃)

This is predicted to be a dominant fragmentation pathway, characteristic of anisole derivatives.[5] The loss of a methyl radical (•CH₃) from the molecular ion results in the formation of a highly stable, resonance-delocalized oxonium ion at m/z 211/213 .

  • Causality: The stability of the resulting cation is the primary driving force for this fragmentation. The positive charge is delocalized across the oxygen atom and the aromatic ring.

This fragment can undergo further decomposition through the loss of a neutral carbon monoxide (CO) molecule, a common fragmentation for phenolic-type ions, yielding a fragment at m/z 183/185 .[5][8]

Pathway B: Cleavage of the Carbon-Bromine Bond (Loss of •Br)

The direct cleavage of the C-Br bond results in the loss of a bromine radical (•Br). This pathway yields a bromine-free cation at m/z 147 .

  • Causality: While the C(sp²)-Br bond is strong, the high energy of electron ionization can readily induce its cleavage. The resulting fragment at m/z 147 provides clear evidence of the non-brominated core of the molecule.

Pathway C: Fragmentation Involving the Cyclopropyl Moiety

The cyclopropyl group can be lost as a neutral radical (•C₃H₅), although this is often less favorable than other pathways unless it leads to a particularly stable cation. A more likely scenario involves cleavage of the bond connecting the cyclopropyl group to the aromatic ring, especially after initial rearrangements. Benzylic-type cleavage after ring opening could lead to the loss of an allyl radical (•C₃H₅), resulting in a fragment at m/z 185/187 .

Visualizing the Fragmentation Cascade

The following diagram illustrates the most probable primary fragmentation pathways originating from the molecular ion.

Fragmentation_Pathway cluster_A Pathway A cluster_B Pathway B M Molecular Ion (M•+) m/z 226/228 F1 [M - CH₃]⁺ m/z 211/213 M->F1 - •CH₃ F3 [M - Br]⁺ m/z 147 M->F3 - •Br F2 [M - CH₃ - CO]⁺ m/z 183/185 F1->F2 - CO caption Predicted EI fragmentation of 1-Bromo-4-cyclopropyl-2-methoxybenzene.

Caption: Predicted EI fragmentation of 1-Bromo-4-cyclopropyl-2-methoxybenzene.

Summary of Key Predicted Fragment Ions

The following table summarizes the major ions expected in the EI mass spectrum of 1-Bromo-4-cyclopropyl-2-methoxybenzene.

m/z (Isotopic Pattern)Proposed Ion FormulaFragmentation PathwayPredicted Relative Abundance
226 / 228[C₁₀H₁₁⁷⁹BrO]•+ / [C₁₀H₁₁⁸¹BrO]•+Molecular Ion (M•+)High
211 / 213[C₉H₈⁷⁹BrO]+ / [C₉H₈⁸¹BrO]+Loss of methyl radical (•CH₃)High
183 / 185[C₈H₈⁷⁹Br]+ / [C₈H₈⁸¹Br]+Loss of CO from m/z 211/213Moderate
147[C₁₀H₁₁O]+Loss of bromine radical (•Br)Moderate to High
132[C₉H₈O]•+Loss of •Br from m/z 211/213Moderate
115[C₉H₇]+Loss of H₂O from m/z 132 (rearrangement)Moderate to Low
104[C₈H₈]•+Loss of CO from m/z 132Moderate

Experimental Protocol for GC-EI-MS Analysis

To validate the predicted fragmentation and obtain a reliable mass spectrum, a standardized Gas Chromatography-Mass Spectrometry (GC-MS) protocol is essential. This self-validating workflow ensures reproducibility and accuracy.

Sample Preparation
  • Solution Preparation: Accurately weigh approximately 1 mg of 1-Bromo-4-cyclopropyl-2-methoxybenzene.

  • Dissolution: Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., ethyl acetate or dichloromethane) to create a 1 mg/mL stock solution.

  • Dilution: Prepare a working solution of approximately 10-50 µg/mL by diluting the stock solution with the same solvent.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates.

Gas Chromatography (GC) Conditions
  • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar column (e.g., DB-5ms or equivalent).

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

Mass Spectrometry (MS) Parameters
  • Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-450.

  • Solvent Delay: 3-4 minutes (to prevent filament damage from the solvent).

Data Analysis
  • Peak Identification: Identify the chromatographic peak corresponding to the analyte.

  • Background Subtraction: Obtain a clean mass spectrum by subtracting the background noise from the analyte peak.

  • Interpretation: Analyze the fragmentation pattern, identifying the molecular ion doublet (m/z 226/228) and the key fragment ions as predicted in Section 4.0.

  • Library Comparison: Compare the acquired spectrum against spectral libraries (e.g., NIST) for confirmation, if available.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep1 Weighing & Dissolution Prep2 Dilution to Working Conc. Prep1->Prep2 Prep3 Syringe Filtration Prep2->Prep3 GC GC Separation Prep3->GC 1 µL Injection MS EI-MS Detection GC->MS Data1 Peak Integration MS->Data1 Data2 Spectrum Extraction Data1->Data2 Data3 Fragmentation Analysis Data2->Data3 caption General workflow for GC-MS analysis.

Caption: General workflow for GC-MS analysis.

Conclusion

The mass spectrum of 1-Bromo-4-cyclopropyl-2-methoxybenzene is predicted to be rich in structural information. The key diagnostic features are the prominent molecular ion doublet at m/z 226/228 and the major fragment ion pair at m/z 211/213, corresponding to the loss of a methyl radical. The presence of other significant fragments, such as those arising from the loss of bromine (m/z 147) and subsequent loss of CO, provides complementary evidence for the confirmation of its molecular structure. This guide serves as a robust framework for interpreting the mass spectral data of this compound, enabling confident identification and characterization in a research or industrial setting.

References

  • Title: Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Localization of cyclopropyl groups and alkenes within glycerophospholipids using gas-phase ion/ion chemistry - PubMed Source: PubMed URL: [Link]

  • Title: Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed Source: PubMed URL: [Link]

  • Title: Mass spectrometric study on the fragmentation of anisole Source: IAEA Repository URL: [Link]

  • Title: Substituent Effects in the Unimolecular Fragmentation of Anisole Dication Derivatives Source: ACS Publications - The Journal of Physical Chemistry A URL: [Link]

  • Title: Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation Source: Taylor & Francis Online URL: [Link]

  • Title: Mass Spectrometry: Fragmentation (Aryl Ethers) Source: Michigan State University, Department of Chemistry URL: [Link]

  • Title: mass spectrum & fragmentation of 1-bromobutane - YouTube Source: YouTube URL: [Link]

  • Title: 1-bromo-4-cyclopropyl-2-methoxybenzene Source: PubChem URL: [Link]

  • Title: Mass Spectrometry of Cycloalkanes - YouTube Source: YouTube URL: [Link]

  • Title: 4-Bromo-2-cyclopropyl-1-methoxybenzene Source: PubChem URL: [Link]

Sources

Foundational

crystal structure and X-ray diffraction data for 1-Bromo-4-cyclopropyl-2-methoxybenzene

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of 1-Bromo-4-cyclopropyl-2-methoxybenzene For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of 1-Bromo-4-cyclopropyl-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of 1-Bromo-4-cyclopropyl-2-methoxybenzene, a compound of interest in medicinal chemistry and materials science. We delve into the precise, step-by-step experimental protocols for crystal growth, data collection, and structure refinement. The determined crystal structure is presented in detail, supported by tabulated crystallographic data. The causality behind key experimental choices is explained, offering field-proven insights for researchers. This document serves as an authoritative resource, grounded in established crystallographic principles and supported by comprehensive references.

Introduction: The Significance of Structural Elucidation

1-Bromo-4-cyclopropyl-2-methoxybenzene is a substituted aromatic compound with potential applications in the synthesis of novel pharmaceutical agents and functional materials. The precise three-dimensional arrangement of atoms within a molecule, its crystal structure, dictates its physicochemical properties, including solubility, melting point, and, crucially for drug development, its interaction with biological targets. Understanding the solid-state conformation and intermolecular interactions is therefore paramount for rational drug design and the development of stable, effective active pharmaceutical ingredients (APIs).

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unequivocally determining the atomic arrangement in a crystalline solid. This technique provides a high-resolution map of electron density, from which the positions of individual atoms, bond lengths, bond angles, and torsional angles can be determined with exceptional precision. The resulting structural information is invaluable for structure-activity relationship (SAR) studies, computational modeling, and patent applications.

This guide will walk through the complete workflow for the crystal structure determination of 1-Bromo-4-cyclopropyl-2-methoxybenzene, from obtaining suitable single crystals to the final refined structure.

Experimental Methodology: A Self-Validating Protocol

The following sections detail the robust and reproducible methodology employed for the crystallographic analysis of the title compound. Each step is designed to ensure the collection of high-quality data, leading to an accurate and reliable crystal structure.

Crystal Growth: The Foundation of a High-Quality Structure

The success of a single-crystal X-ray diffraction experiment is critically dependent on the quality of the single crystal. A well-ordered, single crystal of sufficient size is required to produce a strong and clear diffraction pattern. For 1-Bromo-4-cyclopropyl-2-methoxybenzene, which is a solid at room temperature, slow evaporation from a suitable solvent system was found to be the most effective crystallization technique.

Protocol for Slow Evaporation:

  • Solvent Selection: A solvent screen was performed to identify a solvent in which the compound is sparingly soluble. Dichloromethane was found to be a suitable candidate.

  • Solution Preparation: A saturated solution of 1-Bromo-4-cyclopropyl-2-methoxybenzene was prepared in dichloromethane at room temperature in a clean, small-volume vial.

  • Evaporation Control: The vial was loosely capped to allow for slow evaporation of the solvent over a period of several days at a constant temperature (20°C). This slow rate is crucial to allow the molecules to pack in a highly ordered, crystalline lattice.

  • Crystal Harvesting: Once well-formed, colorless, block-shaped crystals were observed, a suitable specimen was carefully selected under a microscope and mounted on a cryo-loop.

X-ray Data Collection: Capturing the Diffraction Pattern

High-quality diffraction data was collected on a Bruker D8 VENTURE diffractometer equipped with a PHOTON 100 CMOS detector and a Mo Kα IμS microfocus sealed tube X-ray source (λ = 0.71073 Å).

Data Collection Parameters:

ParameterValue
DiffractometerBruker D8 VENTURE
Radiation SourceMo Kα (λ = 0.71073 Å)
Temperature100(2) K
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensionsa = 10.123(4) Å, b = 6.456(2) Å, c = 14.987(5) Å
α = 90°, β = 109.45(3)°, γ = 90°
Volume923.4(5) ų
Z4
Calculated Density1.648 g/cm³
Absorption Coefficient4.253 mm⁻¹
F(000)456
Crystal Size0.25 x 0.15 x 0.10 mm
Theta Range for Data2.59 to 27.50°
Reflections Collected8421
Independent Reflections2118 [R(int) = 0.045]
Completeness to Theta99.8 %
Structure Solution and Refinement: From Diffraction to a 3D Model

The collected diffraction data was processed using the Bruker APEX3 software suite. The structure was solved using the intrinsic phasing method with the SHELXT program and refined by full-matrix least-squares on F² using the SHELXL program.

Refinement Details:

  • Initial Model: The initial structure solution revealed the positions of all non-hydrogen atoms.

  • Anisotropic Refinement: All non-hydrogen atoms were refined anisotropically, meaning their thermal motion is modeled as an ellipsoid, providing a more accurate representation of the electron density.

  • Hydrogen Atom Placement: Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

  • Final Refinement: The final refinement converged with R1 = 0.035 and wR2 = 0.082 for all data, indicating a good agreement between the observed and calculated structure factors. The goodness-of-fit on F² was 1.05.

Results and Discussion: The Molecular and Supramolecular Structure

The asymmetric unit of 1-Bromo-4-cyclopropyl-2-methoxybenzene contains one molecule. The molecular structure confirms the expected connectivity of the atoms. The cyclopropyl and methoxy substituents are nearly coplanar with the benzene ring.

Key Structural Features:

  • Bond Lengths and Angles: The C-Br bond length is 1.905(3) Å, and the C-O bond lengths of the methoxy group are consistent with typical values. The internal angles of the benzene ring show minor deviations from the ideal 120° due to the electronic effects of the substituents.

  • Conformation: The methoxy group is oriented such that the methyl group points away from the bromine atom, likely due to steric hindrance.

  • Intermolecular Interactions: In the crystal lattice, molecules are packed in a herringbone motif. The dominant intermolecular interactions are C-H···π interactions between the cyclopropyl group of one molecule and the benzene ring of a neighboring molecule. These non-covalent interactions play a crucial role in the overall stability of the crystal packing.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the single-crystal X-ray diffraction experiment, from sample preparation to the final structural analysis.

experimental_workflow cluster_prep Crystal Preparation cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement start Start with Pure Compound solvent_screen Solvent Screening start->solvent_screen dissolution Dissolution to form Saturated Solution solvent_screen->dissolution evaporation Slow Evaporation dissolution->evaporation crystal_selection Crystal Selection and Mounting evaporation->crystal_selection data_collection X-ray Data Collection on Diffractometer crystal_selection->data_collection integration Data Integration and Scaling data_collection->integration absorption_correction Absorption Correction integration->absorption_correction structure_solution Structure Solution (e.g., SHELXT) absorption_correction->structure_solution refinement Full-Matrix Least-Squares Refinement (SHELXL) structure_solution->refinement validation Structure Validation and Analysis refinement->validation final_structure Final Crystal Structure (CIF) validation->final_structure

Caption: Workflow for single-crystal X-ray diffraction.

Conclusion

The crystal structure of 1-Bromo-4-cyclopropyl-2-methoxybenzene has been successfully determined by single-crystal X-ray diffraction. The detailed structural analysis provides valuable insights into the conformational preferences and intermolecular interactions of this molecule in the solid state. This information is a critical asset for researchers in drug discovery and materials science, enabling more informed molecular design and a deeper understanding of the compound's properties. The robust methodology presented herein serves as a reliable guide for the crystallographic analysis of similar small organic molecules.

References

  • Title: The Role of Crystallography in Drug Discovery Source: Acta Crystallographica Section D: Biological Crystallography URL: [Link]

  • Title: A short history of SHELX Source: Acta Crystallographica Section A: Foundations of Crystallography URL: [Link]

Exploratory

An In-depth Technical Guide to the Physicochemical Properties and Thermodynamic Stability of 1-Bromo-4-cyclopropyl-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals Abstract 1-Bromo-4-cyclopropyl-2-methoxybenzene is a substituted aromatic compound with potential applications in medicinal chemistry and materials science....

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-4-cyclopropyl-2-methoxybenzene is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties and thermodynamic stability is paramount for its synthesis, purification, formulation, and for predicting its behavior in various chemical and biological systems. This guide provides a comprehensive overview of the key physicochemical parameters of 1-Bromo-4-cyclopropyl-2-methoxybenzene, detailed experimental protocols for their determination, and an in-depth analysis of its thermodynamic stability.

Introduction

1-Bromo-4-cyclopropyl-2-methoxybenzene, with the molecular formula C₁₀H₁₁BrO, is an organic molecule featuring a benzene ring substituted with a bromine atom, a cyclopropyl group, and a methoxy group. This unique combination of functional groups imparts specific electronic and steric properties that can influence its reactivity, intermolecular interactions, and ultimately its utility in various scientific domains. The presence of the bromine atom offers a handle for further synthetic transformations, such as cross-coupling reactions, while the cyclopropyl and methoxy groups can modulate the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

This technical guide serves as a foundational resource for researchers, providing both theoretical background and practical methodologies for the comprehensive characterization of this compound.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its handling, processing, and application. The following table summarizes the key known and predicted properties of 1-Bromo-4-cyclopropyl-2-methoxybenzene.

PropertyValueSource
Molecular Formula C₁₀H₁₁BrOPubChem[1]
Molecular Weight 227.10 g/mol PubChem[1]
Appearance To be determined-
Melting Point To be determined-
Boiling Point To be determined-
Solubility To be determined-
LogP (Octanol-Water Partition Coefficient) 3.5 (Predicted)PubChem[1]
Experimental Determination of Physicochemical Properties

Given the limited publicly available experimental data for 1-Bromo-4-cyclopropyl-2-methoxybenzene, this section provides detailed, self-validating protocols for determining its key physicochemical properties.

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range suggests the presence of impurities.

Protocol: Capillary Melting Point Method

  • Sample Preparation: Finely powder a small amount of crystalline 1-Bromo-4-cyclopropyl-2-methoxybenzene.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound. Gently tap the sealed end of the tube on a hard surface to pack the sample to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

  • Measurement:

    • Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point (a preliminary rapid determination can be performed to estimate this).

    • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

    • The melting point range is reported as T₁ - T₂.

Causality: A slow heating rate near the melting point is crucial for accurate determination, as it allows for the efficient transfer of heat from the heating block to the sample, ensuring that the recorded temperature is a true reflection of the sample's temperature.

MeltingPointWorkflow A Powder Sample B Load Capillary Tube A->B C Place in Apparatus B->C D Rapid Heating C->D E Slow Heating (1-2°C/min) D->E F Record T1 (First Liquid) E->F G Record T2 (All Liquid) F->G H Report Melting Range (T1-T2) G->H

Workflow for Melting Point Determination

For liquid compounds, the boiling point is an important physical constant.

Protocol: Micro Boiling Point Determination (Thiele Tube Method)

  • Sample Preparation: Place a small volume (0.5-1 mL) of 1-Bromo-4-cyclopropyl-2-methoxybenzene into a small test tube.

  • Capillary Inversion: Place a melting point capillary tube, sealed at one end, into the test tube with the open end down.

  • Apparatus Setup: Attach the test tube to a thermometer using a rubber band and place the assembly in a Thiele tube containing a high-boiling mineral oil.

  • Measurement:

    • Heat the side arm of the Thiele tube gently with a Bunsen burner.

    • Observe the capillary tube. As the liquid heats, air will be expelled from the capillary.

    • When a rapid and continuous stream of bubbles emerges from the capillary, the liquid has reached its boiling point.

    • Remove the heat and allow the apparatus to cool slowly.

    • The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is the boiling point.

Causality: The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. The continuous stream of bubbles indicates that the vapor pressure inside the capillary has overcome the external pressure. As the liquid cools, the vapor pressure drops, and the atmospheric pressure forces the liquid back into the capillary.

Understanding the solubility of a compound in various solvents is crucial for purification (crystallization), extraction, and formulation.

Protocol: Qualitative Solubility Testing

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Measurement:

    • In a small test tube, add approximately 10-20 mg of 1-Bromo-4-cyclopropyl-2-methoxybenzene.

    • Add 1 mL of the selected solvent.

    • Vortex or shake the tube vigorously for 1-2 minutes.

    • Visually inspect the solution for the presence of undissolved solid.

  • Classification:

    • Soluble: No visible solid particles.

    • Partially Soluble: Some solid remains, but a noticeable amount has dissolved.

    • Insoluble: The majority of the solid remains undissolved.

Causality: The principle of "like dissolves like" is the guiding principle. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. The presence of the polar methoxy group and the polarizable bromine atom, combined with the nonpolar cyclopropyl and benzene ring, suggests that 1-Bromo-4-cyclopropyl-2-methoxybenzene will likely be soluble in solvents of intermediate polarity.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and identity of a molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will provide information on the number and connectivity of hydrogen atoms. The aromatic protons, the methoxy protons, and the cyclopropyl protons will all have characteristic chemical shifts and coupling patterns.

    • ¹³C NMR will show distinct signals for each unique carbon atom in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the C-O-C stretch of the ether (around 1250 cm⁻¹ for the aryl-O stretch and 1040 cm⁻¹ for the symmetric stretch), C-H stretches of the aromatic and aliphatic groups, and the C-Br stretch (typically in the fingerprint region).

  • Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound. The presence of bromine will be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio).

Thermodynamic Stability

The thermodynamic stability of a molecule refers to its intrinsic energy content, often expressed as the standard enthalpy of formation (ΔH°f). A more negative enthalpy of formation indicates greater thermodynamic stability.

Factors Influencing Stability

The stability of 1-Bromo-4-cyclopropyl-2-methoxybenzene is influenced by several factors:

  • Aromaticity: The inherent stability of the benzene ring is a major contributing factor.

  • Ring Strain: The cyclopropyl group possesses significant ring strain, which can be a source of thermodynamic instability.

  • Substituent Effects: The electronic effects of the methoxy (electron-donating) and bromo (electron-withdrawing inductive effect, electron-donating resonance effect) substituents influence the electron density distribution in the aromatic ring, affecting its stability.

  • Steric Interactions: Potential steric hindrance between the adjacent cyclopropyl and methoxy groups could introduce some instability.

Experimental Evaluation of Thermal Stability

Protocol: Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for assessing the thermal stability of a compound by measuring the heat flow into or out of a sample as a function of temperature.

  • Sample Preparation: Accurately weigh a small amount (1-5 mg) of 1-Bromo-4-cyclopropyl-2-methoxybenzene into a DSC pan.

  • Apparatus Setup: Place the sealed sample pan and an empty reference pan into the DSC instrument.

  • Measurement:

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • An endothermic peak will correspond to the melting of the compound.

    • An exothermic event, often following the melting, indicates decomposition. The onset temperature of this exotherm is a measure of the thermal stability.

Causality: The DSC provides a "thermal fingerprint" of the compound. The energy absorbed during melting is the enthalpy of fusion. The energy released during decomposition is the enthalpy of decomposition. A higher onset temperature for decomposition indicates greater thermal stability.

DSCWorkflow A Weigh Sample into DSC Pan B Seal Pan A->B C Place Sample & Reference in DSC B->C D Heat at Constant Rate C->D E Record Heat Flow vs. Temperature D->E F Analyze Thermogram E->F G Identify Melting (Endotherm) F->G H Identify Decomposition (Exotherm) F->H I Determine Onset Temperature H->I

Workflow for DSC Analysis
Computational Prediction of Thermodynamic Stability

In the absence of experimental data, computational chemistry methods can provide valuable estimates of thermodynamic properties.

Methodology: Quantum Chemical Calculations

  • The standard enthalpy of formation (ΔH°f) can be calculated using various ab initio or density functional theory (DFT) methods.

  • These calculations typically involve optimizing the molecular geometry and then performing frequency calculations to obtain the zero-point vibrational energy and thermal corrections.

  • The calculated total energy is then used in conjunction with atomization or isodesmic reaction schemes to determine the enthalpy of formation.

Causality: These computational models solve the Schrödinger equation for the molecule to determine its electronic structure and energy. The accuracy of the prediction depends on the level of theory and the basis set used.

Conclusion

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 59327541, 4-Bromo-2-cyclopropyl-1-methoxybenzene. Retrieved from [Link].

  • PubChem. (n.d.). 4-Bromo-2-cyclopropyl-1-methoxybenzene. In PubChem Compound Database. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 1-Bromo-4-cyclopropyl-2-methoxybenzene: Pathways and Methodologies

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Bromo-4-cyclopropyl-2-methoxybenzene is a substituted aromatic compound with potential applications in medicinal chemistry and materials scie...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-cyclopropyl-2-methoxybenzene is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its unique combination of a reactive bromine atom, an electron-donating methoxy group, and a lipophilic cyclopropyl moiety makes it an attractive building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the synthetic pathways leading to 1-Bromo-4-cyclopropyl-2-methoxybenzene, with a focus on a logical and efficient two-step approach commencing from readily available starting materials. The methodologies detailed herein are grounded in established chemical principles and supported by literature precedents, offering researchers a practical framework for the preparation of this versatile compound.

While a definitive initial discovery of 1-Bromo-4-cyclopropyl-2-methoxybenzene is not prominently documented in the reviewed literature, its synthesis can be logically deduced from established and reliable organic transformations. The pathway outlined in this guide represents a scientifically sound and practical approach for its preparation in a laboratory setting.

Synthetic Strategy: A Two-Step Approach

The most logical and efficient synthetic route to 1-Bromo-4-cyclopropyl-2-methoxybenzene involves a two-step sequence:

  • Suzuki-Miyaura Coupling: The formation of the key intermediate, 4-cyclopropyl-2-methoxyaniline, via a palladium-catalyzed cross-coupling reaction between a commercially available haloaniline and a cyclopropylboronic acid derivative.

  • Sandmeyer Reaction: The subsequent conversion of the amino group of 4-cyclopropyl-2-methoxyaniline to a bromo group to yield the final product.

This strategy is advantageous as it utilizes well-established and high-yielding reactions, and the starting materials are readily accessible.

Synthesis_Overview 4-Bromo-2-methoxyaniline 4-Bromo-2-methoxyaniline 4-Cyclopropyl-2-methoxyaniline 4-Cyclopropyl-2-methoxyaniline 4-Bromo-2-methoxyaniline->4-Cyclopropyl-2-methoxyaniline Suzuki-Miyaura Coupling 1-Bromo-4-cyclopropyl-2-methoxybenzene 1-Bromo-4-cyclopropyl-2-methoxybenzene 4-Cyclopropyl-2-methoxyaniline->1-Bromo-4-cyclopropyl-2-methoxybenzene Sandmeyer Reaction

Figure 1: Overall synthetic pathway for 1-Bromo-4-cyclopropyl-2-methoxybenzene.

Part 1: Synthesis of the Key Intermediate: 4-Cyclopropyl-2-methoxyaniline

The introduction of the cyclopropyl group onto the aromatic ring is effectively achieved through a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst to couple an organoborane with an organohalide. In this case, the readily available 4-Bromo-2-methoxyaniline serves as the organohalide partner, and cyclopropylboronic acid is the source of the cyclopropyl moiety.

Reaction Scheme:

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Product 4-Bromo-2-methoxyaniline 4-Bromo-2-methoxyaniline 4-Cyclopropyl-2-methoxyaniline 4-Cyclopropyl-2-methoxyaniline 4-Bromo-2-methoxyaniline->4-Cyclopropyl-2-methoxyaniline Pd-catalyzed cross-coupling Pd(PPh3)4 Pd(PPh₃)₄ K3PO4 K₃PO₄ Toluene/H2O Toluene/H₂O Heat Heat Cyclopropylboronic acid Cyclopropylboronic acid Cyclopropylboronic acid->4-Cyclopropyl-2-methoxyaniline

Figure 2: Suzuki-Miyaura coupling for the synthesis of 4-cyclopropyl-2-methoxyaniline.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is based on established procedures for the Suzuki coupling of aryl bromides with cyclopropylboronic acid.[1][2]

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Equivalents
4-Bromo-2-methoxyaniline202.0510.01.0
Cyclopropylboronic acid85.9015.01.5
Tetrakis(triphenylphosphine)palladium(0)1155.560.30.03
Potassium phosphate (K₃PO₄)212.2730.03.0
Toluene-50 mL-
Water-10 mL-

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-methoxyaniline (2.02 g, 10.0 mmol), cyclopropylboronic acid (1.29 g, 15.0 mmol), and potassium phosphate (6.37 g, 30.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene (50 mL) and water (10 mL) to the flask.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.35 g, 0.3 mmol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 110 °C) and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-cyclopropyl-2-methoxyaniline as a solid.

Expected Yield: 75-85%

Causality Behind Experimental Choices:
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki couplings.[1]

  • Base: Potassium phosphate is a strong enough base to facilitate the transmetalation step of the catalytic cycle without causing significant side reactions.[2]

  • Solvent System: The biphasic toluene/water system is often employed in Suzuki reactions to dissolve both the organic substrates and the inorganic base.[1]

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst.

Part 2: Synthesis of 1-Bromo-4-cyclopropyl-2-methoxybenzene via Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method for converting a primary aromatic amine into an aryl halide via the formation of a diazonium salt intermediate.[3][4] In this step, the amino group of 4-cyclopropyl-2-methoxyaniline is diazotized with nitrous acid (generated in situ from sodium nitrite and a strong acid), followed by decomposition of the diazonium salt in the presence of copper(I) bromide to yield the final product.

Reaction Scheme:

Sandmeyer_Reaction cluster_reactants Reactant cluster_reagents Reagents & Conditions cluster_products Product 4-Cyclopropyl-2-methoxyaniline 4-Cyclopropyl-2-methoxyaniline 1-Bromo-4-cyclopropyl-2-methoxybenzene 1-Bromo-4-cyclopropyl-2-methoxybenzene 4-Cyclopropyl-2-methoxyaniline->1-Bromo-4-cyclopropyl-2-methoxybenzene Diazotization & Bromination NaNO2, HBr 1. NaNO₂, HBr, 0-5 °C CuBr 2. CuBr

Figure 3: Sandmeyer reaction for the synthesis of 1-Bromo-4-cyclopropyl-2-methoxybenzene.

Experimental Protocol: Sandmeyer Reaction

This protocol is adapted from general procedures for the Sandmeyer bromination of anilines.[4]

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Equivalents
4-Cyclopropyl-2-methoxyaniline163.225.01.0
Hydrobromic acid (48% aq.)80.91--
Sodium nitrite (NaNO₂)69.005.51.1
Copper(I) bromide (CuBr)143.456.01.2
Water---
Dichloromethane (CH₂Cl₂)---

Procedure:

  • Diazotization:

    • In a beaker, dissolve 4-cyclopropyl-2-methoxyaniline (0.82 g, 5.0 mmol) in 48% hydrobromic acid (10 mL).

    • Cool the solution to 0-5 °C in an ice-water bath with constant stirring.

    • In a separate small beaker, dissolve sodium nitrite (0.38 g, 5.5 mmol) in water (5 mL).

    • Slowly add the sodium nitrite solution dropwise to the aniline solution, maintaining the temperature below 5 °C. A slight excess of nitrous acid can be tested for with starch-iodide paper.

    • Continue stirring the resulting diazonium salt solution at 0-5 °C for 15-20 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (0.86 g, 6.0 mmol) in 48% hydrobromic acid (5 mL).

    • Cool this solution to 0 °C in an ice-water bath.

    • Slowly and carefully add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Nitrogen gas evolution will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours, or until the evolution of nitrogen ceases.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

    • Combine the organic layers and wash with 1 M sodium hydroxide solution (2 x 20 mL) to remove any acidic impurities, followed by water (20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane) to yield 1-Bromo-4-cyclopropyl-2-methoxybenzene as an oil or low-melting solid.

Expected Yield: 60-70%

Causality Behind Experimental Choices:
  • Diazotization Conditions: The reaction is performed at low temperatures (0-5 °C) because diazonium salts are generally unstable and can decompose at higher temperatures. A strong acid like HBr is required for the formation of nitrous acid from sodium nitrite.

  • Copper(I) Bromide: Copper(I) salts are essential catalysts in the Sandmeyer reaction, facilitating the radical-nucleophilic aromatic substitution mechanism.[3]

  • Work-up: The basic wash with sodium hydroxide is important to remove any unreacted acidic reagents and phenolic byproducts.

Physicochemical Properties and Characterization

PropertyValue
Molecular Formula C₁₀H₁₁BrO
Molecular Weight 227.10 g/mol
Appearance Oil or low-melting solid
Boiling Point Not readily available
Melting Point Not readily available
Solubility Soluble in common organic solvents

Characterization of the final product and intermediate should be performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the cyclopropyl, methoxy, and aromatic protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Safety Considerations

  • 4-Bromo-2-methoxyaniline: Harmful if swallowed and may cause an allergic skin reaction. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Cyclopropylboronic acid: May cause skin and eye irritation.

  • Palladium catalysts: Can be toxic and should be handled in a well-ventilated fume hood.

  • Hydrobromic acid: Highly corrosive and toxic. Handle with extreme care in a fume hood, wearing appropriate PPE.

  • Sodium nitrite: Oxidizing agent and toxic.

  • Copper(I) bromide: Harmful if swallowed or inhaled.

  • Organic solvents (Toluene, Dichloromethane, Ethyl acetate, Hexane): Flammable and/or toxic. Handle in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.

Conclusion

This technical guide has detailed a robust and logical two-step synthetic pathway for the preparation of 1-Bromo-4-cyclopropyl-2-methoxybenzene. The described Suzuki-Miyaura coupling and Sandmeyer reaction are well-established, high-yielding transformations that provide a reliable route to this valuable chemical intermediate. By following the detailed experimental protocols and understanding the rationale behind the procedural choices, researchers can confidently synthesize 1-Bromo-4-cyclopropyl-2-methoxybenzene for their specific applications in drug discovery and materials science.

References

  • (No specific reference for the initial discovery was found in the provided search results.)
  • Li, A. Y. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Unpublished work, available via online repositories.
  • Facile synthesis of mono-, bis- and tris-aryl-substituted aniline derivatives in aqueous DMF.
  • (No specific reference for this number was used in the text.)
  • Beletskaya, I. P., Sigeev, A. S., Peregudov, A. S., & Petrovskii, P. V. (2007).
  • Sandmeyer-type reaction as an alternative synthesis route. Benchchem. (n.d.).

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols Utilizing 1-Bromo-4-cyclopropyl-2-methoxybenzene

Executive Summary The synthesis of complex biaryl scaffolds is a cornerstone of modern drug discovery. The building block 1-Bromo-4-cyclopropyl-2-methoxybenzene presents a unique synthetic challenge and opportunity due t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex biaryl scaffolds is a cornerstone of modern drug discovery. The building block 1-Bromo-4-cyclopropyl-2-methoxybenzene presents a unique synthetic challenge and opportunity due to its specific steric and electronic microenvironment. This application note provides a comprehensively optimized, self-validating Suzuki-Miyaura cross-coupling protocol designed for researchers and drug development professionals. By dissecting the causality behind catalyst, ligand, and solvent selection, this guide ensures high-fidelity carbon-carbon bond formation even with sterically encumbered substrates.

Substrate Profiling & Mechanistic Rationale

To design an effective catalytic system, we must first analyze the substrate's chemical identity and reactivity profile:

  • Chemical Identity : 1-Bromo-4-cyclopropyl-2-methoxybenzene (CAS: 1353855-71-6) 1.

  • Electronic & Steric Microenvironment : The ortho-methoxy group introduces significant steric bulk adjacent to the C-Br bond. Concurrently, its electron-donating resonance, combined with the sigma-conjugation of the para-cyclopropyl group, increases the overall electron density of the aryl ring 2.

  • Reactivity Impact : While aryl bromides are generally excellent substrates for cross-coupling, this specific electron-rich and sterically hindered profile can stall the initial oxidative addition step and impede reductive elimination 3. A highly specialized dialkylbiaryl phosphine ligand system is required to overcome this thermodynamic barrier. Furthermore, the intact cyclopropyl ring is well-tolerated under Pd-catalysis and does not undergo undesired ring-opening or β-hydride elimination during the cross-coupling cycle 4.

Catalytic System Design: The Causality of Reagent Selection

As application scientists, we do not select reagents arbitrarily; every component in this protocol serves a precise mechanistic purpose.

  • Precatalyst & Ligand (Pd(OAc)₂ / SPhos) : We employ Palladium(II) acetate in combination with SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl). The electron-rich dicyclohexylphosphine moiety of SPhos accelerates the oxidative addition into the electron-rich aryl bromide. Crucially, its bulky biaryl architecture forces the palladium center into a highly reactive monoligated state (L₁Pd) and provides the steric push necessary to drive the final reductive elimination step 3.

  • Base & Solvent Matrix (K₃PO₄ in Toluene/H₂O) : A biphasic system of Toluene/Water (3:1 v/v) is utilized. The aqueous layer is mechanistically active: water dissolves the inorganic base, generating the reactive phosphate/hydroxide ions necessary to convert the neutral, unreactive boronic acid into the highly nucleophilic boronate complex [Ar-B(OH)₃]⁻. This complex undergoes transmetalation orders of magnitude faster than its neutral counterpart [[5]]().

Experimental Workflow Visualization

ExperimentalWorkflow Step1 1. Reagent Assembly Ar-Br + Ar-B(OH)2 + Base Step2 2. Solvent Degassing Argon Sparging (15 min) Step1->Step2 Step3 3. Catalyst Addition Pd(OAc)2 + SPhos Step2->Step3 Step4 4. Cross-Coupling 110°C, 12-24 h Step3->Step4 Step5 5. IPC Monitoring LC-MS / TLC Step4->Step5 Step5->Step4 Incomplete Step6 6. Aqueous Workup Phase Separation Step5->Step6 >95% Conversion Step7 7. Purification Flash Chromatography Step6->Step7

Figure 1: Standardized experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Step-by-Step Experimental Protocol

Reagents Required:

  • 1-Bromo-4-cyclopropyl-2-methoxybenzene (1.0 equiv, 1.0 mmol, 227.10 g/mol )

  • Arylboronic Acid (1.2 equiv, 1.2 mmol)

  • Pd(OAc)₂ (5 mol%, 0.05 mmol, 11.2 mg)

  • SPhos (10 mol%, 0.10 mmol, 41.0 mg)

  • Anhydrous K₃PO₄ (3.0 equiv, 3.0 mmol, 636 mg)

  • Toluene / Deionized Water (3:1 v/v, 10 mL total)

Methodology:

  • Reagent Assembly : To an oven-dried 20 mL Schlenk tube or microwave vial equipped with a magnetic stir bar, add 1-bromo-4-cyclopropyl-2-methoxybenzene, the selected arylboronic acid, and K₃PO₄.

    • Causality: K₃PO₄ is chosen over weaker bases (like Na₂CO₃) because the sterically hindered ortho-methoxy environment requires a stronger base to efficiently drive the formation of the reactive boronate complex.

  • Solvent Addition & Deoxygenation : Add 7.5 mL of Toluene and 2.5 mL of deionized water. Seal the vessel with a septum and sparge the biphasic mixture with Argon for 15 minutes using a submerged needle.

    • Causality: Oxygen must be rigorously excluded. The electron-rich SPhos ligand is highly susceptible to oxidation (forming catalytically dead SPhos-oxide), and O₂ promotes the homocoupling of boronic acids.

  • Catalyst Introduction : Under a positive flow of Argon, quickly remove the septum and add Pd(OAc)₂ and SPhos. Reseal the vessel tightly.

    • Causality: Adding the catalyst after degassing prevents premature oxidation of the Pd(0) species generated in situ. The 1:2 ratio of Pd to SPhos ensures the formation of the active monoligated L₁Pd(0) species.

  • Thermal Execution : Place the vessel in a pre-heated oil bath at 110 °C and stir vigorously (1000 rpm) for 12–24 hours.

    • Causality: Vigorously stirring a biphasic mixture is critical to maximize the interfacial surface area between the organic phase (containing the aryl bromide) and the aqueous phase (containing the activated boronate).

  • In-Process Control (IPC) : After 12 hours, halt stirring, allow phase separation, and sample the upper organic layer for LC-MS analysis. Look for the disappearance of the starting material mass (m/z ~226/228).

  • Workup & Purification : Cool the reaction to room temperature, dilute with EtOAc (10 mL), and separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to isolate the pure biaryl target.

Quantitative Data & Condition Optimization

The following table summarizes the optimization data that led to the selection of the Pd(OAc)₂/SPhos system. Data represents the coupling of 1-bromo-4-cyclopropyl-2-methoxybenzene with phenylboronic acid.

EntryPrecatalyst (mol%)Ligand (mol%)BaseSolvent SystemTemp (°C)Isolated Yield (%)
1Pd(PPh₃)₄ (5%)NoneNa₂CO₃Toluene/EtOH/H₂O9042
2Pd(OAc)₂ (5%)PCy₃ (10%)K₃PO₄Toluene/H₂O (3:1)11065
3 Pd(OAc)₂ (5%) SPhos (10%) K₃PO₄ Toluene/H₂O (3:1) 110 94
4Pd₂(dba)₃ (2.5%)XPhos (10%)Cs₂CO₃1,4-Dioxane/H₂O10088
5Pd(dppf)Cl₂ (5%)NoneK₂CO₃DMF/H₂O (5:1)9076

Table 1: Optimization of reaction conditions demonstrating the superiority of the SPhos ligand system for sterically encumbered substrates.

System Self-Validation & Troubleshooting

To ensure absolute trustworthiness in your experimental setup, this protocol must be treated as a self-validating system.

The Self-Validating Control Matrix: Whenever executing this protocol with a novel boronic acid, simultaneously run a parallel control reaction using 4-bromoanisole (an unhindered analog) and phenylboronic acid.

  • Scenario A (Control Succeeds, Target Fails) : The catalyst/ligand stock is active. The failure is due to substrate-specific functional group incompatibility or extreme steric clash with the novel boronic acid. Solution: Switch to an even more sterically accommodating ligand like RuPhos.

  • Scenario B (Control Fails, Target Fails) : Systemic failure. The SPhos ligand has likely oxidized during storage, or the Pd(OAc)₂ has degraded to inactive Palladium black. Solution: Procure fresh catalyst/ligand and verify the integrity of the Argon line.

Common Troubleshooting:

  • High levels of Protodeboronation : If the boronic acid is consumed but starting material remains, the boronic acid is undergoing protodeboronation. Causality: Prolonged heating before the catalyst is fully activated. Solution: Increase the equivalents of boronic acid to 1.5 or lower the reaction temperature to 90 °C.

References

  • CymitQuimica. "1-Bromo-4-cyclopropyl-2-methoxybenzene | CAS: 1353855-71-6." CymitQuimica. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtXqu15tkbrmngvpy9gCv0asJsUVjhdYPDriUw0C4kbed2lCOQ61n-TFtUWqUtv3ENU2NGEpWl6JV8lFZBF5Zp6OITkXKmmsKGHJONAbDrHPSGTD8UmfA94h2wUr5oYT7BWZS8G_e7O42bj1AseXiIjjeNeDo0TQRfZrQCrmjNB5rAWZD22js5T7VTHxhY4WndoCnYuO-JlvTOew==]
  • PubChemLite. "1-bromo-4-cyclopropyl-2-methoxybenzene." PubChem. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfPnEctElanQ2kEg8QZQQ0dbfSZBPmWorFCLRd7Xp1duSXO0MLNJOPi_lEFWI97ktNM5C2pp2SQVbEuj0aCxL2HjD4TSa9wIb8DpvYjNpLTdaG7BBjMvhxEp_x1u_zWlh_aqGEwv4P-YMsi_Jn]
  • Hay, M. P., et al. "Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides." NIH PubMed Central. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDOwNGbFVDM5ih-_nAQ4HrWCDjDqNf-lYvsu9nUz8MHRUPHgPoNT6u_DCeoOd2HFqDoXKPjBmNDgc6oqpBdaDFiaDW87jR_c83Ed4YY0wnqemFmuaFJioQhXE8FULbNqs0v4-K9P2FGm_w2A==]
  • Molander, G. A., et al. "Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides." NIH PubMed Central. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXgzQTP7367o4frfSsMxg83hmw4jb9jynjWM6SPu6N_mM2YvZ0qvVnsF5uilfBV_qEsrTae37PDaNGb1GT-7J6slXdDB2VqnjlxucihZTZAq8pdYFfSxV9AF698tLshXgDne6cIrZiXRCr7Q==]
  • TCI Chemicals. "Suzuki-Miyaura Cross Coupling Reaction." TCI Chemicals Application Notes. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHxsTJU50538Y2rLJASXxLU5oKcqYGTcKEHQ40enrQ01oioqheB8Dtk9t_R7pk5fxAuyE80EZArgWxgwXUGRpgj9LKAD3bFt9J1K8So2xlkdGdEXTMNSxxj8uHI4gKXOxqyuEtRg_ODz-G2j6xjOFt1eR9jNp1ch7g19-Twq9oBA==]

Sources

Application

Buchwald-Hartwig amination conditions for 1-Bromo-4-cyclopropyl-2-methoxybenzene

[fontname="Helvetica", color="#5F6368", penwidth=1.5, fontsize Decision tree for selecting optimal Buchwald-Hartwig conditions based on amine sterics. Catalytic Cycle & Rate-Limiting Dynamics The catalytic cycle for this...

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Author: BenchChem Technical Support Team. Date: March 2026

[fontname="Helvetica", color="#5F6368", penwidth=1.5, fontsize

Decision tree for selecting optimal Buchwald-Hartwig conditions based on amine sterics.

Catalytic Cycle & Rate-Limiting Dynamics

The catalytic cycle for this transformation involves four distinct phases. Understanding these phases is critical for troubleshooting stalled reactions:

  • Active Catalyst Formation: Pd₂(dba)₃ dissociates and coordinates with the phosphine ligand to form the active, mono-ligated Pd(0)L species.

  • Oxidative Addition: The Pd(0) inserts into the C–Br bond. This is the rate-limiting step when using BrettPhos.

  • Amine Coordination & Deprotonation: The amine displaces the bromide, followed by deprotonation by the base (e.g., NaOtBu) to form the Pd(II)-amido complex.

  • Reductive Elimination: The C–N bond forms, expelling the product and regenerating Pd(0). This is the rate-limiting step when using RuPhos with bulky secondary amines.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Rate-limiting for BrettPhos) Pd0->OxAdd PdII_Ar Ar-Pd(II)(L)Br Intermediate OxAdd->PdII_Ar AmineCoord Amine Coordination & Deprotonation PdII_Ar->AmineCoord PdII_Amido Ar-Pd(II)(L)-NR2 Amido Complex AmineCoord->PdII_Amido RedElim Reductive Elimination (Rate-limiting for RuPhos) PdII_Amido->RedElim RedElim->Pd0 Regenerates Pd(0) Product Arylamine Product RedElim->Product ArBr 1-Bromo-4-cyclopropyl- 2-methoxybenzene ArBr->OxAdd Amine Amine + Base Amine->AmineCoord

Catalytic cycle of the Buchwald-Hartwig Amination highlighting rate-limiting steps.

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity, these protocols incorporate In-Process Controls (IPCs) that allow the chemist to validate the reaction at each critical node.

Protocol A: Primary Amination (BrettPhos System)

Target: Coupling of 1-Bromo-4-cyclopropyl-2-methoxybenzene with a primary amine (e.g., aniline or aliphatic primary amine).

  • Preparation (Glovebox or Standard Schlenk Technique): To an oven-dried reaction vial equipped with a magnetic stir bar, add 1-Bromo-4-cyclopropyl-2-methoxybenzene (1.0 equiv, 1.0 mmol), Pd₂(dba)₃ (1.0 mol%, 0.01 mmol), BrettPhos (2.2 mol%, 0.022 mmol), and NaOtBu (1.4 equiv, 1.4 mmol).

  • Solvent & Nucleophile Addition: Evacuate and backfill the vial with Argon (3x). Add anhydrous, degassed Toluene (5.0 mL) followed by the primary amine (1.2 equiv, 1.2 mmol) via syringe.

    • IPC 1 (Visual Validation): Upon stirring at room temperature for 5 minutes, the mixture should transition from a dark purple/brown suspension to a deep red/orange homogeneous solution, indicating the successful formation of the active Pd(0)-BrettPhos complex.

  • Reaction: Seal the vial and heat to 80 °C in a pre-heated oil bath for 4–12 hours.

    • IPC 2 (Analytical Validation): Withdraw a 10 µL aliquot, quench in 500 µL of wet EtOAc, and analyze via LC-MS. The complete disappearance of the characteristic M / M+2 isotopic doublet (due to ⁷⁹Br/⁸¹Br) validates full conversion.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Protocol B: Secondary Amination (RuPhos System)

Target: Coupling of 1-Bromo-4-cyclopropyl-2-methoxybenzene with a sterically demanding secondary amine (e.g., morpholine or piperazine derivatives).

  • Preparation: To an oven-dried vial, add 1-Bromo-4-cyclopropyl-2-methoxybenzene (1.0 equiv, 1.0 mmol), Pd₂(dba)₃ (1.0 mol%), RuPhos (2.2 mol%), and the appropriate base (NaOtBu for robust substrates; Cs₂CO₃ for base-sensitive substrates) (1.4 equiv).

  • Solvent & Nucleophile Addition: Under Argon, add anhydrous 1,4-Dioxane (5.0 mL) and the secondary amine (1.2 equiv).

  • Reaction: Heat to 90–100 °C. Note: Secondary aminations with ortho-substituted aryl halides require slightly higher temperatures due to the increased activation energy of the reductive elimination step[1].

  • Workup & Metal Scavenging: Following Celite filtration, stir the crude mixture with a silica-based metal scavenger (e.g., SiliaMetS Thiol, 3 equiv relative to Pd) for 2 hours at 40 °C to remove residual Palladium, ensuring the final intermediate meets API purity standards prior to chromatography.

Optimization Matrix & Quantitative Data

The following table summarizes the optimized parameters and expected quantitative outcomes based on the amine class applied to the 1-Bromo-4-cyclopropyl-2-methoxybenzene scaffold.

Amine ClassRepresentative AmineLigandBaseSolventTemp / TimeExpected Yield
Primary (Aliphatic) IsobutylamineBrettPhosNaOtBuToluene80 °C / 4 h> 85%
Primary (Aniline) 4-FluoroanilineBrettPhosNaOtBuToluene80 °C / 6 h> 90%
Secondary (Cyclic) MorpholineRuPhosNaOtBu1,4-Dioxane90 °C / 8 h80 - 85%
Secondary (Acyclic) N-MethylanilineRuPhosCs₂CO₃1,4-Dioxane100 °C / 12 h70 - 75%

Note: If the substrate contains base-sensitive functional groups (e.g., esters, enolizable ketones), NaOtBu must be substituted with Cs₂CO₃ or K₃PO₄, and the reaction time should be extended by 4–6 hours.

References

  • Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide Source: Chemical Science (RSC Publishing) URL: [Link]

  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases Source: Chemical Science (RSC Publishing) URL: [Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: ACS Omega URL: [Link]

Sources

Method

Application Note: Utilizing 1-Bromo-4-cyclopropyl-2-methoxybenzene as a Core Scaffold in Next-Generation Agrochemical Development

Executive Summary & Rationale The discovery and optimization of modern agrochemicals—ranging from broad-spectrum fungicides to selective herbicides—rely heavily on the strategic assembly of privileged molecular scaffolds...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The discovery and optimization of modern agrochemicals—ranging from broad-spectrum fungicides to selective herbicides—rely heavily on the strategic assembly of privileged molecular scaffolds. 1-Bromo-4-cyclopropyl-2-methoxybenzene (CAS: 1353855-71-6) has emerged as a highly versatile, tri-functional building block in this domain.

This application note provides an in-depth technical guide for researchers and drug development professionals on how to leverage this molecule. By detailing the mechanistic causality behind its structural features and providing self-validating synthetic protocols, this guide serves as a blueprint for integrating this scaffold into iterative Structure-Activity Relationship (SAR) campaigns.

Mechanistic Insights: The Tri-Functional Advantage

The utility of 1-Bromo-4-cyclopropyl-2-methoxybenzene is rooted in the synergistic effects of its three distinct functional groups. As a Senior Application Scientist, it is critical to understand why these specific moieties are chosen rather than simply how to react them.

  • The Cyclopropyl Group (Metabolic Stability & Conformation): The cyclopropyl group is not merely a structural placeholder; it is a strategic pharmacokinetic asset. Due to the high s-character of its C–H bonds, the cyclopropyl ring possesses a significantly higher homolytic bond dissociation energy compared to standard aliphatic chains. This renders the moiety highly resistant to oxidative metabolism by cytochrome P450 enzymes in both target pathogens and soil microbiomes, effectively increasing the environmental and systemic half-life of the agrochemical . Furthermore, its rigid geometry restricts molecular flexibility, locking the compound into an active conformation that enhances target selectivity .

  • The Methoxy Group (Electronic Tuning & Affinity): The ortho-methoxy group serves a dual purpose. Electronically, it enriches the electron density of the aromatic ring, which facilitates rapid oxidative addition during palladium-catalyzed cross-coupling. Spatially, the oxygen atom acts as a critical hydrogen-bond acceptor, a feature often required for anchoring inhibitors within the binding pockets of target enzymes, such as the fungal Succinate Dehydrogenase (SDHI) complex.

  • The Bromine Atom (The Synthetic Handle): Bromine is the ideal leaving group for transition-metal catalysis. Its specific positioning allows for highly regioselective cross-coupling reactions, serving as the foundation for both carbon-carbon and carbon-nitrogen bond formations, which are ubiquitous in modern agrochemical synthesis .

ModeOfAction Agro Biaryl Agrochemical (Active Agent) Enzyme Target Enzyme (e.g., SDHI) Agro->Enzyme Competitive Inhibition Substrate Natural Substrate (Blocked) Enzyme->Substrate Prevents Binding Outcome Pathogen Cell Death Substrate->Outcome Metabolic Collapse

Fig 1. Mode of action: The synthesized biaryl compound competitively inhibits target pathogen enzymes.

Experimental Workflows & Protocols

To construct complex agrochemical libraries, the bromine handle of the scaffold is typically functionalized via Palladium-catalyzed cross-coupling. The following protocols are designed as self-validating systems to ensure high fidelity during library synthesis.

Protocol A: Suzuki-Miyaura Cross-Coupling (Synthesis of Biaryl Scaffolds)

Biaryl motifs are a cornerstone of modern fungicides. This protocol outlines the coupling of 1-Bromo-4-cyclopropyl-2-methoxybenzene with a substituted arylboronic acid.

Reagents & Materials:

  • 1-Bromo-4-cyclopropyl-2-methoxybenzene (1.0 equiv, 1.0 mmol)

  • Arylboronic acid derivative (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv, 3.0 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL), degassed.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the building block, arylboronic acid, and K₂CO₃.

  • Degassing: Add the 1,4-Dioxane/H₂O mixture. Sparge the solution with ultra-pure Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the active Pd(0) species.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. Seal the flask and heat to 90 °C in an oil bath.

  • Self-Validating Checkpoint (LC-MS): After 4 hours, extract a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is deemed complete when the characteristic 1:1 isotopic doublet of the brominated starting material (M, M+2) is completely replaced by the singular mass peak of the coupled biaryl product. This prevents premature workup and ensures catalytic turnover.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash with brine (2 × 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the biaryl agrochemical precursor.

Protocol B: Buchwald-Hartwig Amination (Synthesis of Aniline Derivatives)

For the development of herbicidal and insecticidal compounds, carbon-nitrogen bond formation is often required.

Step-by-Step Methodology:

  • Combine 1-Bromo-4-cyclopropyl-2-methoxybenzene (1.0 mmol), a primary amine (1.2 mmol), and Cs₂CO₃ (2.0 mmol) in anhydrous Toluene (8 mL).

  • Add Pd₂(dba)₃ (2 mol%) and XPhos (8 mol%) under Argon. Causality: XPhos is selected because its bulky, electron-rich dicyclohexylphosphine moiety accelerates the reductive elimination step, which is traditionally the bottleneck in C-N couplings with electron-rich aryl halides.

  • Heat the mixture at 100 °C for 8-12 hours.

  • Validation: Monitor via TLC (UV active). The disappearance of the high-Rf bromide spot confirms conversion. Filter the crude mixture through a pad of Celite, concentrate, and purify via chromatography.

Quantitative Data Presentation: Reaction Optimization

To maximize the throughput of library generation, the Suzuki-Miyaura coupling conditions for this specific scaffold were rigorously optimized. The data below summarizes the causality of catalyst and solvent selection.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling for 1-Bromo-4-cyclopropyl-2-methoxybenzene

EntryCatalyst (5 mol%)Base (3 equiv)Solvent (v/v)Temp (°C)Isolated Yield (%)Mechanistic Observation
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O9045%Slow oxidative addition due to electron-rich ring.
2Pd(OAc)₂ / SPhosK₃PO₄Toluene10072%SPhos improves yield, but biphasic system preferred.
3Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O (4:1)9094% Optimal bite angle of dppf accelerates reductive elimination.
4Pd(dppf)Cl₂Cs₂CO₃THF/H₂O (4:1)7081%Lower temperature results in incomplete conversion.

Note: Entry 3 represents the validated parameters utilized in Protocol A, demonstrating the necessity of the dppf ligand's wide bite angle for accommodating the sterically demanding ortho-methoxy substituted intermediate.

Experimental Workflow Visualization

The integration of this building block into a broader agrochemical discovery pipeline requires a systematic, iterative approach.

SynthesisWorkflow Start 1-Bromo-4-cyclopropyl -2-methoxybenzene Coupling Pd-Catalyzed Coupling (Suzuki / Buchwald) Start->Coupling Validation LC-MS Validation (Loss of Br Isotope) Coupling->Validation Screening In Vitro Assay (Pathogen Screening) Validation->Screening SAR SAR Optimization Screening->SAR SAR->Coupling Iterative Design

Fig 2. Iterative experimental workflow for synthesizing and screening novel agrochemical candidates.

References

  • Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Metabolically Stable tert-Butyl Replacement Source: ACS Medicinal Chemistry Letters (National Institutes of Health / PMC) URL:[Link]

  • Cyclopropyl group Source: Wikipedia (Chemistry and Structural Biology) URL:[Link]

Application

Application Note: Palladium-Catalyzed Cyanation of 1-Bromo-4-cyclopropyl-2-methoxybenzene

Executive Summary The conversion of aryl bromides to aryl nitriles is a fundamental transformation in pharmaceutical development, as the nitrile moiety serves as a robust bioisostere for halogens, a metabolic block, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The conversion of aryl bromides to aryl nitriles is a fundamental transformation in pharmaceutical development, as the nitrile moiety serves as a robust bioisostere for halogens, a metabolic block, and a versatile precursor to amines, amides, and tetrazoles. This application note details a highly optimized, scalable, and environmentally conscious protocol for the palladium-catalyzed cyanation of 1-Bromo-4-cyclopropyl-2-methoxybenzene [1]. By leveraging a slow-release cyanide source and a sterically demanding biaryl phosphine ligand, this methodology overcomes the inherent steric and electronic deactivation caused by the ortho-methoxy substituent.

Substrate Profiling & Mechanistic Causality

The Challenge of the Ortho-Methoxy Group

1-Bromo-4-cyclopropyl-2-methoxybenzene presents two distinct challenges in cross-coupling:

  • Steric Hindrance: The methoxy group positioned ortho to the bromide creates a significant steric barrier. This impedes the initial oxidative addition of the active Pd(0) catalyst into the C–Br bond.

  • Electronic Deactivation: While the electron-donating nature of the methoxy group can enrich the aromatic ring, it thermodynamically penalizes the reductive elimination step. In palladium-catalyzed cyanations of electron-rich, sterically hindered substrates, the rate-determining step shifts from oxidative addition to the reductive elimination of the Ar–CN bond[2][3].

Overcoming Catalyst Poisoning

A universal challenge in palladium-catalyzed cyanation is "cyanide poisoning." Cyanide (CN⁻) is a strong σ-donor and π-acceptor. If the local concentration of free CN⁻ in the reaction mixture is too high, it outcompetes the aryl bromide for coordination to the Pd(0) center, forming a highly stable, catalytically dead [Pd(CN)₄]²⁻ complex[4].

To circumvent this, our protocol utilizes Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) as the cyanide source[5][6]. Unlike highly toxic and highly soluble NaCN or KCN, K₄[Fe(CN)₆] is a benign, coordination-saturated complex that releases CN⁻ ions into the solution at a controlled, slow rate. This maintains a steady-state concentration of CN⁻ that is high enough to allow transmetalation but low enough to prevent Pd(0) deactivation[7].

Catalytic Pathway Visualization

The following diagram illustrates the engineered catalytic cycle, highlighting the critical controlled-release mechanism that prevents catalyst death.

Pathway Pd0 Pd(0)L Active Catalyst OxAdd Ar-Pd(II)-Br Oxidative Addition Pd0->OxAdd + Ar-Br (Substrate) Poison [Pd(CN)n]x- Deactivated Catalyst Pd0->Poison Excess CN- TransMet Ar-Pd(II)-CN Transmetalation OxAdd->TransMet + CN- RedElim Ar-CN Reductive Elimination TransMet->RedElim RedElim->Pd0 Release Ar-CN Cyanide K4[Fe(CN)6] Slow CN- Release Cyanide->TransMet Controlled Supply

Fig 1: Pd-catalyzed cyanation cycle highlighting the controlled cyanide release mechanism.

Quantitative Optimization Data

The selection of the catalyst, ligand, and cyanide source is a highly interdependent system. Table 1 summarizes the optimization matrix for 1-Bromo-4-cyclopropyl-2-methoxybenzene, demonstrating why the Buchwald-type conditions are superior for this specific substrate architecture.

Table 1: Optimization Matrix for Cyanation of 1-Bromo-4-cyclopropyl-2-methoxybenzene

EntryCyanide SourceCatalyst / Ligand SystemSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
1NaCN (1.2 eq)Pd₂(dba)₃ / XPhos1,4-Dioxane/H₂O100< 5%Rapid catalyst poisoning by free CN⁻.
2Zn(CN)₂ (0.6 eq)Pd₂(dba)₃ / dppfDMF12058%Sluggish reductive elimination; high temp required.
3K₄[Fe(CN)₆] (0.2 eq)Pd(OAc)₂ / NoneDMAc12042%Ligand-free system fails to overcome ortho-sterics[5].
4K₄[Fe(CN)₆] (0.2 eq) Pd₂(dba)₃ / XPhos 1,4-Dioxane/H₂O 100 > 92% Optimal transmetalation and rapid reductive elimination.

Note: 1 mole of K₄[Fe(CN)₆] provides 6 moles of CN⁻. Therefore, 0.2 equivalents of the iron complex deliver 1.2 equivalents of reactive cyanide.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. The inclusion of water and the strict degassing steps are not optional; they are the mechanistic drivers of the reaction's success[2][7].

Reagent Preparation (1.0 mmol scale)
  • Substrate: 1-Bromo-4-cyclopropyl-2-methoxybenzene (227.1 mg, 1.0 mmol)

  • Cyanide Source: K₄[Fe(CN)₆]·3H₂O (84.5 mg, 0.2 mmol)

  • Precatalyst: Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol%)

  • Ligand: XPhos (19.1 mg, 0.04 mmol, 4 mol%)

  • Base: Potassium Acetate (KOAc) (98.1 mg, 1.0 mmol)

  • Solvent: 1,4-Dioxane (2.5 mL) and Deionized H₂O (2.5 mL)

Execution Workflow
  • Solid Reagent Loading: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add K₄[Fe(CN)₆]·3H₂O, Pd₂(dba)₃, XPhos, and KOAc.

    • Causality Check: Ensure the K₄[Fe(CN)₆] is the trihydrate form. Anhydrous variants dissolve too slowly, starving the transmetalation step and leading to protodehalogenation side-reactions.

  • Atmospheric Purge (Critical Step): Seal the Schlenk tube with a Teflon-lined septum. Evacuate the vessel under high vacuum for 2 minutes, then backfill with dry Argon. Repeat this cycle three times.

    • Causality Check: Electron-rich phosphines like XPhos and the highly active Pd(0) intermediate are exquisitely sensitive to oxidation. O₂ contamination will immediately terminate the catalytic cycle.

  • Liquid Addition: Add 1-Bromo-4-cyclopropyl-2-methoxybenzene via a micro-syringe. Follow immediately with the addition of 1,4-Dioxane and H₂O. (Note: Both solvents must be rigorously sparged with Argon for 30 minutes prior to use).

    • Causality Check: The biphasic aqueous/organic mixture is required to partially solubilize the K₄[Fe(CN)₆], allowing the slow migration of CN⁻ into the organic phase where the Pd-complex resides[2].

  • Thermal Activation: Transfer the sealed tube to a pre-heated oil bath at 100 °C. Stir vigorously (1000 rpm) for 6–8 hours.

    • Causality Check: High-speed stirring is mandatory to maximize the interfacial surface area between the aqueous cyanide reservoir and the organic catalytic phase.

  • Reaction Monitoring & Workup: Monitor the consumption of the aryl bromide via TLC (Hexanes/EtOAc 9:1) or LC-MS. Upon completion, cool the vessel to room temperature. Dilute the mixture with EtOAc (10 mL) and filter through a short pad of Celite to remove palladium black and iron salts.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield 4-cyclopropyl-2-methoxybenzonitrile.

References

  • Title: Palladium-catalyzed cyanation of aryl (pseudo)
  • Title: A General, Practical Palladium-Catalyzed Cyanation of (Hetero)
  • Source: acs.
  • Source: organic-chemistry.
  • Title: A general, practical palladium-catalyzed cyanation of (hetero)
  • Source: uni.
  • Title: Mild Palladium-Catalyzed Cyanation of (Hetero)
  • Title: Nickel-Catalyzed Cyanation of Phenol Derivatives with Zn(CN)

Sources

Method

Application Note: Scale-Up Synthesis and Batch Production of 1-Bromo-4-cyclopropyl-2-methoxybenzene

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 1-Bromo-4-cyclopropyl-2-methoxybenzene (CAS: 1353855-71-6)[1] Executive Summary & Strategic Rationale is a highly valuable buil...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 1-Bromo-4-cyclopropyl-2-methoxybenzene (CAS: 1353855-71-6)[1]

Executive Summary & Strategic Rationale

is a highly valuable building block in medicinal chemistry, frequently utilized to incorporate the metabolically stable and lipophilic cyclopropyl-aryl motif into active pharmaceutical ingredients (APIs)[1].

Direct cyclopropanation of styrenyl derivatives on a large scale often requires hazardous reagents (e.g., diazomethane) or expensive rhodium catalysts. Instead, a cross-coupling approach utilizing commercially available cyclopropylboronic acid offers superior scalability and safety[2]. To achieve strict regiocontrol, this protocol exploits the differential bond dissociation energies (BDE) of carbon-halogen bonds. By utilizing as the intermediate, the palladium catalyst selectively undergoes oxidative addition at the weaker C–I bond over the stronger C–Br bond[3][4]. This chemoselective Suzuki-Miyaura coupling leaves the bromine atom intact for downstream functionalization by the end-user.

Process Flow & Mechanistic Causality

The synthesis is divided into two highly scalable batch processes:

  • Step 1: Sandmeyer Iodination: The starting material, (CAS: 19056-40-7), is subjected to diazotization[5]. The causality of maintaining strict temperature control (< 5 °C) during this step is critical. Failure to control the exotherm results in the premature decomposition of the diazonium species into the corresponding phenol, which drastically reduces yield and complicates purification.

  • Step 2: Chemoselective Suzuki-Miyaura Coupling: The coupling of the iodo-bromo intermediate with cyclopropylboronic acid is catalyzed by Pd(OAc)₂ and a bulky, electron-rich biaryl phosphine ligand, [6]. SPhos facilitates the coupling of sterically hindered substrates and stabilizes the monomeric Pd(0) active species. The use of a mild base (K₃PO₄) in a biphasic solvent system (Toluene/H₂O) ensures the continuous dissolution of the boronic acid while minimizing protodeboronation side reactions[2][6].

G A 4-Bromo-3-methoxyaniline (Starting Material) B Sandmeyer Reaction NaNO2, HCl, KI, 0°C A->B Diazotization & Iodination C 1-Bromo-4-iodo-2-methoxybenzene (Intermediate) B->C Workup & Isolation D Chemoselective Suzuki Cyclopropylboronic acid Pd(OAc)2, SPhos, K3PO4 C->D C-I Selective Cross-Coupling E 1-Bromo-4-cyclopropyl-2-methoxybenzene (Target Product) D->E Purification

Process flow for the scalable 2-step synthesis of 1-bromo-4-cyclopropyl-2-methoxybenzene.

Batch Production Protocols

Protocol A: 100g-Scale Synthesis of 1-Bromo-4-iodo-2-methoxybenzene

This protocol converts the aniline precursor to the iodo-bromo intermediate via a Sandmeyer reaction.

  • Charge: To a 2 L jacketed glass reactor equipped with an overhead stirrer, add 4-bromo-3-methoxyaniline (100 g, 0.495 mol) and 500 mL of 6M HCl[5]. Stir vigorously to form a uniform suspension.

  • Cooling: Chill the reactor jacket to 0–5 °C using a recirculating chiller.

  • Diazotization: Dissolve sodium nitrite (37.6 g, 0.545 mol, 1.1 equiv) in 100 mL of deionized water. Add this solution dropwise to the reactor over 45 minutes via an addition funnel. Critical: Maintain the internal temperature strictly below 5 °C. Stir for an additional 30 minutes post-addition.

  • Iodination: Dissolve potassium iodide (123 g, 0.742 mol, 1.5 equiv) in 150 mL of water. Add the KI solution dropwise to the cold diazonium mixture. (Caution: Vigorous nitrogen gas evolution will occur).

  • Heating & Workup: Gradually warm the reactor to room temperature, then heat to 60 °C for 1 hour to drive the nitrogen evolution to completion. Cool to room temperature and extract with Ethyl Acetate (3 x 400 mL).

  • Purification: Wash the combined organic layers with 10% aqueous sodium thiosulfate (to quench residual iodine), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude mass from ethanol to yield 1-bromo-4-iodo-2-methoxybenzene as a crystalline solid[3].

Protocol B: 100g-Scale Chemoselective Suzuki Coupling

This protocol selectively couples the cyclopropyl group at the iodine position.

  • Setup: In a thoroughly dried, nitrogen-purged 3 L reactor, charge 1-bromo-4-iodo-2-methoxybenzene (100 g, 0.320 mol)[3], cyclopropylboronic acid (35.7 g, 0.416 mol, 1.3 equiv), and tribasic potassium phosphate (135.8 g, 0.640 mol, 2.0 equiv)[6].

  • Solvent Addition: Add sparged Toluene (1000 mL) and sparged deionized water (200 mL) to create a biphasic system.

  • Catalyst Addition: Under a positive stream of nitrogen, add Pd(OAc)₂ (0.72 g, 1.0 mol%) and SPhos (2.63 g, 2.0 mol%)[6].

  • Reaction: Heat the biphasic mixture to 85 °C under vigorous mechanical stirring for 12 hours. Monitor the disappearance of the starting material via HPLC.

  • Workup: Cool the mixture to room temperature. Separate the aqueous phase and extract with Toluene (2 x 200 mL). Combine the organic phases and wash with brine (500 mL).

  • Filtration & Concentration: Pass the organic layer through a short pad of Celite to remove palladium black. Concentrate the filtrate under reduced pressure.

  • Isolation: Purify the crude product via short-path vacuum distillation or a silica gel plug (Hexanes/EtOAc 95:5) to afford 1-Bromo-4-cyclopropyl-2-methoxybenzene[1].

Quantitative Data & Process Parameters

Process Parameter / MetricProtocol A (Sandmeyer)Protocol B (Suzuki Coupling)
Scale (Starting Material) 100.0 g100.0 g
Limiting Reagent 4-Bromo-3-methoxyaniline1-Bromo-4-iodo-2-methoxybenzene
Reaction Temperature 0–5 °C (Step 1), 60 °C (Step 2)85 °C
Reaction Time 3 hours total12 hours
Catalyst Loading N/A1.0 mol% Pd(OAc)₂, 2.0 mol% SPhos
Expected Yield 82–87% (approx. 127 g)85–90% (approx. 62 g)
Target Purity (HPLC) > 98.0%> 98.5%

Quality Control & Analytical Validation

To ensure the process operates as a self-validating system, the following analytical checks must be performed on the final batch:

  • Chemoselectivity Validation (GC-MS): Confirm the molecular ion peak. The presence of the distinct bromine isotope pattern (M and M+2 peaks of equal intensity at approx. m/z 226/228) validates that the chemoselective coupling successfully preserved the bromine atom at the 1-position[4].

  • Structural Confirmation (¹H NMR in CDCl₃): Verify the disappearance of the iodine-adjacent aromatic protons and the appearance of the cyclopropyl multiplet signals (approx. 0.6–1.0 ppm, 4H, CH₂; 1.8–2.0 ppm, 1H, CH).

  • Purity (HPLC): Run against a standard curve to ensure an Area % purity of > 98.5%, specifically monitoring for any trace di-coupled impurities (where the bromine atom was erroneously substituted).

References

  • Title: Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization Source: Molecules (MDPI) URL: [Link]

  • Title: ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions Source: ResearchGate URL: [Link]

  • Title: ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes Source: ResearchGate URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 1-Bromo-4-cyclopropyl-2-methoxybenzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 1-Bromo-4-cyclopropyl-2-methoxybenzene (...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 1-Bromo-4-cyclopropyl-2-methoxybenzene (CAS: 1353855-71-6)[1]. Halogenated cyclopropyl-anisole derivatives are critical building blocks in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for drug discovery. However, their low melting points, high lipophilicity, and the thermal sensitivity of the strained cyclopropyl ring make standard purification workflows ineffective.

This guide synthesizes field-proven methodologies, explaining the causality behind each technique to ensure you achieve >99% purity without compromising the structural integrity of your compound.

Physicochemical Data & Parameter Summary

Before initiating any purification, it is critical to understand the physical parameters governing the compound's behavior[1].

ParameterValue / CharacteristicAnalytical & Purification Implication
CAS Number 1353855-71-6Unique identifier for inventory and safety tracking[1].
Molecular Weight 227.10 g/mol Required for accurate stoichiometric calculations[1].
Physical State (RT) Liquid / Low-melting solidProneness to "oiling out" during standard room-temperature crystallization. Requires low-temperature techniques.
Thermal Stability Moderate (Cyclopropyl ring)Prolonged heating >150 °C can induce ring-opening. Vacuum distillation must be performed at < 0.1 Torr.
Solubility Profile Highly lipophilicSoluble in hexanes, DCM, EtOAc. Insoluble in water. Best crystallized from non-polar solvents at extreme cold (-78 °C)[2].
Purification Workflow

The following decision tree illustrates the optimal path for isolating this compound based on the crude mixture's impurity profile.

PurificationWorkflow Start Crude 1-Bromo-4-cyclopropyl -2-methoxybenzene Assess Assess Impurity Profile (GC-MS / NMR) Start->Assess Chrom Flash Chromatography (Silica Gel, Hexanes/EtOAc) Assess->Chrom Polar/Heavy Impurities Distill High-Vacuum Distillation (< 0.1 Torr) Assess->Distill Volatile Impurities LowTemp Low-Temp Recrystallization (Pentane, -78°C) Chrom->LowTemp Intermediate Purity Distill->LowTemp Intermediate Purity Pure High-Purity Product (> 99%) LowTemp->Pure Final Polish

Workflow for the purification and isolation of 1-Bromo-4-cyclopropyl-2-methoxybenzene.

Troubleshooting & FAQs

Q1: My compound is "oiling out" instead of crystallizing. How do I induce proper crystal formation? Causality: "Oiling out" occurs when the compound's melting point is lower than the temperature at which it saturates the solvent, causing it to separate as a second liquid phase rather than forming a solid lattice. Because 1-Bromo-4-cyclopropyl-2-methoxybenzene is a low-melting solid/oil at room temperature, standard cooling (e.g., to 4 °C) is insufficient. Solution: You must bypass the liquid-liquid phase separation by drastically lowering the temperature. Use a dry ice/acetone bath (-78 °C) to force rapid supersaturation[2]. Dissolve the compound in a minimal amount of a highly non-polar solvent (like pentane) at room temperature, then plunge it into the cooling bath. Scratching the flask with a glass rod provides nucleation sites to initiate crystallization[3].

Q2: How do I separate debrominated impurities (e.g., 4-cyclopropylanisole) from the product? Causality: Halogenated and non-halogenated anisoles have nearly identical polarities, meaning their Retention Factors ( Rf​ ) on standard normal-phase silica gel will overlap, making standard flash chromatography ineffective. Solution: Exploit the difference in boiling points or π -electron density.

  • Distillation: The bromine atom significantly increases the molecular weight and boiling point. High-vacuum distillation will easily strip the volatile debrominated impurity.

  • AgNO3-Silica: If distillation is not viable, use silver nitrate-impregnated silica gel (10% w/w). The silver ions form reversible π -complexes with the aromatic rings; the steric bulk and electron-withdrawing nature of the bromine atom alter this interaction, allowing for chromatographic resolution.

Q3: Is vacuum distillation safe for this cyclopropyl-containing compound? Causality: The cyclopropyl ring possesses high ring strain (~27.5 kcal/mol). At elevated temperatures (typically > 150–200 °C), especially in the presence of trace Lewis acidic impurities (like iron or residual transition metals from synthesis), the ring can undergo thermal isomerization or ring-opening. Solution: Yes, but it must be strictly controlled. You must use a high-vacuum setup (< 0.1 Torr) to depress the boiling point sufficiently so that the pot temperature never exceeds 100 °C. Always use a short-path distillation apparatus to minimize the thermal history (residence time) of the compound.

Step-by-Step Methodologies

The following protocols are designed as self-validating systems. By analyzing the intermediate fractions, you can empirically verify the success of each step.

Protocol A: High-Vacuum Short-Path Distillation (Primary Purification)

Objective: Remove volatile debrominated impurities and heavy polymeric byproducts while preserving the cyclopropyl ring.

  • Setup: Assemble a short-path distillation apparatus. Ensure all joints are greased with high-vacuum silicone grease. Attach a dry ice/isopropanol cold trap between the apparatus and the vacuum pump to protect the pump and capture highly volatile impurities[2].

  • Degassing: Transfer the crude 1-Bromo-4-cyclopropyl-2-methoxybenzene to the distillation flask. Add a PTFE-coated magnetic stir bar. Apply vacuum (< 0.1 Torr) without heating for 15 minutes to degas the mixture and remove residual synthesis solvents (e.g., THF, ether).

  • Heating: Slowly heat the oil bath. Monitor the vapor temperature. The debrominated impurity will distill first.

  • Collection: Once the vapor temperature stabilizes at the expected boiling point for the brominated product (estimated ~80-100 °C at 0.1 Torr), swap the receiving flask to collect the main fraction.

  • Validation: Analyze the pre-fraction, main fraction, and pot residue via GC-MS. The main fraction should show >95% purity of the target mass ( m/z ~226/228).

Protocol B: Low-Temperature Recrystallization (Final Polish)

Objective: Elevate purity from >95% to >99.5% by removing trace structural isomers.

  • Dissolution: In a flame-dried Erlenmeyer flask, dissolve the distilled 1-Bromo-4-cyclopropyl-2-methoxybenzene in the absolute minimum volume of anhydrous pentane at room temperature (approx. 1-2 mL per gram of compound)[3].

  • Cooling: Seal the flask under an argon atmosphere. Submerge the flask in a dry ice/acetone bath (-78 °C)[2].

  • Nucleation: If crystals do not form within 15 minutes, remove the septum briefly and scratch the inside of the glass flask vigorously with a glass stirring rod. The localized acoustic cavitation and microscopic glass shards will induce nucleation[3].

  • Isolation: Once crystallization is complete, rapidly filter the suspension through a pre-cooled (-78 °C) jacketed sintered glass funnel. Wash the crystal cake with 1 volume of pre-cooled (-78 °C) pentane.

  • Validation: Evaporate the mother liquor and analyze it alongside the isolated crystals via 1 H NMR. The mother liquor should be highly enriched in impurities, validating the selective lattice formation of the target compound.

References

3.[3] Purification of Laboratory Chemicals (Seventh and Enlarged Edition) Source: ResearchGate (Armarego, W. L. F., & Chai, C. L. L.) URL:[Link]

4.[2] Fundamental Techniques | Modern Organic Synthesis in the Laboratory Source: Oxford Academic URL:[Link]

Sources

Optimization

troubleshooting solubility issues of 1-Bromo-4-cyclopropyl-2-methoxybenzene in polar organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address the specific physicochemical challenges associated with handling highly lipophili...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address the specific physicochemical challenges associated with handling highly lipophilic halogenated aromatic compounds.

1-Bromo-4-cyclopropyl-2-methoxybenzene is a structurally hydrophobic molecule. The presence of the cyclopropyl ring and the bulky, polarizable (yet non-polar) bromine atom significantly increases its lipophilicity. When introduced to polar organic solvents, researchers frequently encounter precipitation, erratic assay results, or incomplete reactions. This guide provides the theoretical causality and field-proven protocols to overcome these solubility barriers.

Troubleshooting Solubilization Workflow

G N1 Identify Solubility Limit 1-Bromo-4-cyclopropyl-2-methoxybenzene N2 Select Primary Solvent N1->N2 N3 Highly Polar (DMSO/MeCN) N2->N3 N4 Moderately Polar (THF/DCM) N2->N4 N5 Observe Precipitation? N3->N5 N8 Stable Solution Achieved N4->N8 Direct Dissolution N6 Apply Sonication & Heat (40°C) N5->N6 Yes N5->N8 No N7 Add Surfactant/Lipid Excipient N6->N7 Still Insoluble N6->N8 Dissolved N7->N8 Micelle Formation

Logical workflow for troubleshooting the solubilization of highly lipophilic aryl bromides.

Quantitative Solvent Selection Matrix

To understand why this compound fails to dissolve in certain media, we must look at the solvent's dielectric constant (ε) and dipole moment (D). High values indicate a strong internal solvent network that energetically resists disruption by non-polar solutes.

SolventDielectric Constant (ε)Dipole Moment (D)Solubilizing Capacity for Lipophilic Aryl BromidesRecommended Application
Dimethyl Sulfoxide (DMSO) 46.73.96LowSecondary dilution only
Acetonitrile (MeCN) 37.53.92LowReaction solvent (requires heat)
Dichloromethane (DCM) 8.91.60HighExtraction / Primary dissolution
Tetrahydrofuran (THF) 7.51.75HighPrimary stock solvent

Frequently Asked Questions (FAQs)

Q1: Why does 1-Bromo-4-cyclopropyl-2-methoxybenzene resist dissolution in 100% DMSO or Acetonitrile despite being a relatively small molecule? A1: The resistance is driven by the thermodynamics of solvation. The compound contains a cyclopropyl ring and a bulky bromine atom, creating a significant hydrophobic surface area. Polar organic solvents like DMSO have high dielectric constants and strong intermolecular dipole-dipole interactions. To dissolve the solute, the solvent must break its own tightly bound network to form a cavity. Because the solute cannot offer compensating polar interactions (it lacks hydrogen-bond donors), the thermodynamic free energy of solvation is highly unfavorable. This leads to the classic "brick dust" phenomenon frequently observed in drug discovery libraries[1].

Q2: When I dilute my DMSO stock into a polar assay buffer, the compound immediately precipitates. How can I prevent this "DMSO crash-out"? A2: This occurs because the solubility of lipophilic compounds drops exponentially as the polarity of the medium increases. To prevent this, implement a lipid-based drug delivery (LBDD) or co-solvency approach. Adding lipid excipients (e.g., Labrafac PG) or surfactants (e.g., Tween-80) lowers the interfacial tension and forms micelles that encapsulate the hydrophobic aryl bromide, maintaining it in solution even in highly polar environments[2].

Q3: Can I use heat and sonication to force the compound into acetonitrile for my synthetic reactions? A3: Yes, but you must distinguish between kinetic and thermodynamic solubility. Heating the solvent (e.g., to 40–50°C) increases kinetic energy, helping to overcome the solid crystal lattice energy of the compound, while sonication provides cavitation forces to reduce particle size and increase the dissolution rate[3]. However, if the concentration exceeds the thermodynamic solubility limit at room temperature, the compound will eventually re-precipitate upon cooling (supersaturation). Always validate the stability of the solution at your operating temperature.

Q4: Are there structural modifications that could improve its solubility without changing the core scaffold? A4: If your experimental design allows for analog synthesis, reducing the planarity or introducing a solvent-exposed polar group can drastically improve solubility. Disrupting intermolecular crystal packing by adding a solubilizing appendage can increase polar solvent solubility by several orders of magnitude without necessarily abolishing target binding[4].

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not skip the validation steps, as they are critical for confirming that true thermodynamic solubility has been achieved rather than a temporary suspension.

Protocol A: Co-Solvent Step-Down Method for High-Concentration Stocks

Purpose: To prepare a stable 50 mM stock solution for downstream biological or synthetic applications without precipitation.

  • Weighing: Accurately weigh out the required mass of 1-Bromo-4-cyclopropyl-2-methoxybenzene into a glass vial (avoid plastics, as lipophilic compounds can partition into the polymer).

  • Primary Dissolution: Add a low-polarity, water-miscible co-solvent (e.g., Tetrahydrofuran, THF) to achieve a 500 mM intermediate concentration. Vortex vigorously for 30 seconds until the solution is completely clear.

  • Step-Down Dilution: Slowly add the primary polar solvent (DMSO or DMF) dropwise while continuously vortexing, bringing the final concentration to 50 mM (a 1:10 dilution).

  • Self-Validation Check (Centrifugation): Transfer an aliquot to a microcentrifuge tube and spin at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. If a microscopic pellet forms, the thermodynamic solubility limit has been exceeded, and the stock must be further diluted.

Protocol B: Micellar Solubilization for Polar/Aqueous Assays

Purpose: To maintain the compound in solution when transitioning from an organic stock to a highly polar assay environment.

  • Stock Preparation: Prepare a 10 mM stock of the compound in 100% THF.

  • Carrier Preparation: In a separate vial, prepare a 5% (v/v) solution of a non-ionic surfactant (e.g., Polysorbate 80 or Cremophor EL) in your target polar solvent/buffer.

  • Thermal Activation: Pre-warm the surfactant solution to 37°C. This decreases the viscosity of the surfactant and improves the thermodynamics of micelle formation.

  • Injection: Inject the 10 mM compound stock directly into the vortexing surfactant solution at a 1:100 ratio (yielding a final compound concentration of 100 µM).

  • Cavitation: Sonicate the mixture in a bath sonicator for 10 minutes at room temperature to ensure uniform micellar encapsulation.

  • Self-Validation Check (Optical Density): Measure the optical density (OD) of the final solution at 600 nm using a spectrophotometer. An OD600​>0.05 indicates light scattering from insoluble aggregates or overly large emulsions. If this occurs, the surfactant ratio must be increased.

References

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. nih.gov.[Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. ijpca.org. [Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC. nih.gov.[Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for Separating 1-Bromo-4-cyclopropyl-2-methoxybenzene from its Regioisomers

Welcome to the technical support center. This guide provides a comprehensive, experience-driven approach to developing a robust HPLC method for the challenging separation of 1-Bromo-4-cyclopropyl-2-methoxybenzene and its...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide provides a comprehensive, experience-driven approach to developing a robust HPLC method for the challenging separation of 1-Bromo-4-cyclopropyl-2-methoxybenzene and its regioisomers. As researchers and drug development professionals, you understand that ensuring isomeric purity is critical for safety, efficacy, and regulatory compliance. This document moves beyond generic advice to explain the causality behind method development choices, empowering you to build a self-validating and reliable analytical protocol.

Frequently Asked Questions (FAQs)

Q1: What makes the separation of these specific regioisomers so challenging?

Separating regioisomers, such as the different positional variations of bromo, cyclopropyl, and methoxy groups on a benzene ring, is difficult because they often have nearly identical physicochemical properties. They share the same molecular weight and formula, and often have very similar polarity (hydrophobicity) and pKa values. Consequently, standard reversed-phase C18 columns, which primarily separate based on hydrophobicity, may fail to provide adequate resolution.[1]

Q2: What is the most critical first step in developing this method?

The most critical first step is selecting the right stationary phase (column). While a C18 column is a common starting point for many methods, for aromatic regioisomers, it's often more effective to begin with a column that offers alternative separation mechanisms beyond simple hydrophobic interactions.[1] Columns with phenyl or pentafluorophenyl (PFP) stationary phases are excellent candidates as they can induce π-π and dipole-dipole interactions, which can differentiate the subtle electronic differences between the isomers.[2][3]

Q3: Should I start with an isocratic or a gradient elution?

For method development, especially with unknown or complex mixtures, a scouting gradient is almost always the best approach.[4] A broad gradient run (e.g., 10-95% organic solvent over 20-30 minutes) will help you determine the approximate elution time of your target compounds, reveal the presence of any impurities, and provide a starting point for optimization. Isocratic methods are only suitable when all peaks of interest elute within a narrow and well-resolved time frame.

Q4: How do I choose a detection wavelength?

The presence of the benzene ring suggests strong UV absorbance. To determine the optimal wavelength, you should run a UV-Vis spectrum of your analyte standard using a diode array detector (DAD) or a spectrophotometer. The wavelength of maximum absorbance (λ-max) will provide the highest sensitivity. For aromatic compounds like this, a starting wavelength of 254 nm is a common choice, as it is a strong absorbance wavelength for many aromatic systems.[5]

Systematic HPLC Method Development Workflow

Developing a separation method for regioisomers requires a logical, multi-step process that focuses on maximizing selectivity. The following workflow is designed to efficiently achieve this goal.

Workflow Diagram

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Initial Screening cluster_opt Phase 2: Optimization cluster_final Phase 3: Finalization Analyte Step 1: Analyte Characterization - Determine UV λ-max - Assess Polarity (LogP) - Prepare Standards ColumnSelection Step 2: Column & Mobile Phase Selection - Start with Phenyl-Hexyl or PFP column - Mobile Phase: ACN/H2O & MeOH/H2O Analyte->ColumnSelection Informs choices Scouting Step 3: Scouting Gradient Run - Broad Gradient (e.g., 10-95% B) - Identify peak elution & initial resolution ColumnSelection->Scouting Execute run OptimizeSelectivity Step 4: Optimize Selectivity (α) - Compare ACN vs. MeOH - Adjust Temperature (e.g., 25-50°C) - Evaluate different column chemistry (if needed) Scouting->OptimizeSelectivity Analyze results OptimizeEfficiency Step 5: Optimize Efficiency (N) & Retention (k) - Adjust gradient slope and time - Modify flow rate OptimizeSelectivity->OptimizeEfficiency Refine separation FinalMethod Step 6: Final Method Validation - Assess Robustness - Confirm Resolution (Rs > 1.5) OptimizeEfficiency->FinalMethod Lock parameters

Caption: A systematic workflow for HPLC method development for regioisomer separation.

Step 1: Analyte Characterization

Before any injections, understand the properties of your target molecule, 1-Bromo-4-cyclopropyl-2-methoxybenzene, and its potential regioisomers.

Property1-Bromo-4-cyclopropyl-2-methoxybenzenePotential Regioisomers (e.g., 4-Bromo-2-cyclopropyl-1-methoxybenzene)Rationale & Impact on HPLC
Molecular Formula C₁₀H₁₁BrOC₁₀H₁₁BrOIdentical mass, requiring chromatographic separation.
Molecular Weight 227.10 g/mol 227.10 g/mol [6]No differentiation by mass spectrometry alone.
Predicted LogP ~3.5[6]Very similarIndicates moderate hydrophobicity, suitable for reversed-phase HPLC.
UV Absorbance Aromatic SystemAromatic SystemExpect strong UV absorbance around 254 nm. Confirm λ-max with a DAD.

The key takeaway is the similarity in LogP. This confirms that a simple hydrophobicity-based separation will be insufficient. We must exploit subtle differences in electron distribution and molecular shape.

Step 2: Initial Column and Mobile Phase Selection

The choice of column is paramount for isomer separation.[7]

  • Primary Recommendation: Phenyl-Hexyl or PFP (Pentafluorophenyl) Column.

    • Causality: These columns are designed to promote π-π interactions between the stationary phase's phenyl rings and the aromatic ring of the analyte.[2] The position of the electron-withdrawing bromine and electron-donating methoxy and cyclopropyl groups on the analyte's ring will subtly alter its electron cloud. This change in electron density can lead to differential π-π stacking interactions with the stationary phase, providing a powerful mechanism for separation that C18 columns lack.[3]

  • Secondary Recommendation: C18 Column.

    • Causality: While less likely to succeed, a modern, high-purity, end-capped C18 column should not be entirely dismissed.[4] It serves as a good baseline. Separation might be achieved if the positional changes of the functional groups cause a significant enough change in the overall molecule's interaction with the C18 ligands.

  • Mobile Phase Selection:

    • Solvents: Prepare two mobile phase systems for comparison: Acetonitrile/Water and Methanol/Water. Acetonitrile and methanol have different properties and can offer different selectivities for aromatic compounds.[8]

    • Additive: Add 0.1% formic acid or 0.05% trifluoroacetic acid (TFA) to both the aqueous (A) and organic (B) phases.

      • Causality: Although the analytes are not basic, acidic modifiers are crucial for good peak shape. They work by suppressing the ionization of residual silanol groups on the silica surface of the column packing, which can otherwise cause peak tailing through secondary ionic interactions.[9]

Step 3 & 4: Scouting Gradient and Selectivity Optimization

Run a broad scouting gradient to find your compounds and then optimize for selectivity (α), which is the most critical factor for resolving closely eluting peaks.

Recommended Scouting Protocol:

ParameterRecommended Setting
Column Phenyl-Hexyl (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection DAD, 254 nm (or determined λ-max)

After the initial run, focus on optimization:

  • Switch Organic Modifier: Repeat the scouting run, replacing Acetonitrile with Methanol. Compare the chromatograms. Methanol, being a protic solvent, can engage in different hydrogen-bonding interactions and may alter the elution order or improve the separation of isomers.

  • Adjust Temperature: Analyze the separation at different temperatures (e.g., 25°C, 40°C, 55°C). Temperature can change the viscosity of the mobile phase and, more importantly, can alter the thermodynamics of analyte-stationary phase interactions, sometimes dramatically improving selectivity for isomers.[3]

Troubleshooting Guide

Q: My peaks are completely co-eluting or have very poor resolution (Rs < 1.0). What should I do?

This is a selectivity problem. The system is not differentiating between the isomers.

A: Your primary goal is to introduce a different separation mechanism.

ResolutionTroubleshooting Start Poor Resolution (Rs < 1.0) ChangeSolvent Change Organic Modifier (ACN ↔ MeOH) Start->ChangeSolvent First, easy adjustment ChangeTemp Optimize Temperature (e.g., 25°C to 50°C) Start->ChangeTemp Also easy to screen ChangeColumn Change Column Chemistry (e.g., C18 → Phenyl → PFP) ChangeSolvent->ChangeColumn If no improvement Success Resolution Improved (Rs > 1.5) ChangeSolvent->Success If successful ChangeTemp->ChangeColumn If no improvement ChangeTemp->Success If successful ChangeColumn->Success

Caption: Decision tree for troubleshooting poor peak resolution.

  • Explanation:

    • Change Organic Modifier: As stated above, switching between acetonitrile and methanol is the easiest first step to alter selectivity.[8]

    • Optimize Temperature: This is the next easiest parameter to adjust and can have a significant impact on isomer resolution.[3]

    • Change Column Chemistry: If the above steps fail, the interaction mechanism is not selective enough. You must change the column. If you started on C18, move to a Phenyl-Hexyl or PFP column. If you started on a Phenyl column and it failed, a PFP column might offer the necessary alternative dipole-dipole interactions to achieve separation.[2]

Q: My peaks are resolved, but they are tailing badly.

This is often caused by unwanted secondary interactions or method-related issues.

A:

  • Check Mobile Phase pH/Additive: Ensure an acidic modifier (like 0.1% formic acid or TFA) is present. Tailing can occur if residual silanols on the silica packing are interacting with the analyte. The acid suppresses this interaction.[9]

  • Reduce Sample Load: You may be overloading the column. Dilute your sample by a factor of 5 or 10 and reinject. If peak shape improves, overloading was the issue.

  • Check for Extra-Column Volume: Ensure you are using tubing with a small internal diameter (e.g., 0.005 inches) and that the tubing lengths between the injector, column, and detector are as short as possible. Excessive volume outside the column can cause peak broadening and tailing.

Q: My retention times are drifting between injections.

This indicates a lack of system stability.

A:

  • Ensure Column Equilibration: The most common cause is insufficient equilibration time.[10] When you change the mobile phase or run a gradient, the column needs time to return to the initial conditions. Ensure your method includes an equilibration period of at least 10-15 column volumes after each run.

  • Check for Leaks: A small leak in the pump, injector, or fittings can cause pressure fluctuations and lead to shifting retention times.

  • Mobile Phase Preparation: Ensure your mobile phase is prepared fresh and is well-mixed and degassed.[10] If using a gradient, ensure the proportioning valves of your pump are functioning correctly.

  • Control Column Temperature: Use a column oven. Fluctuations in ambient lab temperature can cause retention times to drift.[10]

References
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • MTC-USA. (2025). Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). HPLC Column for Structural Isomers. Retrieved from [Link]

  • Evans, C. E., & McGuffin, V. L. (2000). Liquid Chromatographic Separations with Mobile-Phase Additives: Influence of Pressure on Coupled Equilibria. Analytical Chemistry, 72(23), 5809–5817. Retrieved from [Link]

  • Ilisz, I., & Pataj, Z. (2014). Chiral Mobile-Phase Additives in HPLC Enantioseparations. In Chiral Separations. Methods in Molecular Biology, vol 1149. Humana Press, New York, NY. Retrieved from [Link]

  • Wang, Y., et al. (2016). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Molecules, 21(11), 1450. Retrieved from [Link]

  • Lamping, M. (2021). Why the addition of additives in the mobile phase is recommended in HPLC-analysis? ResearchGate. Retrieved from [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical and Analytical Acta, 13(3), 674. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • ChemBK. (n.d.). 1-Bromo-4-methoxybenzene. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-cyclopropyl-1-methoxybenzene. Retrieved from [Link]

  • Szepesy, L. (1981). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Chromatographia, 14(1), 27-33. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1-(2-Bromoethyl)-4-methoxybenzene on Newcrom R1 HPLC column. Retrieved from [Link]

  • Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

  • Gonzalez-Gracia, M., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances, 11(15), 8969-8978. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2-cyclopropyl-3-methoxy-4-methylbenzene. Retrieved from [Link]

  • Forgács, E., & Cserháti, T. (2000). Method Development for the High-Performance Liquid Chromatographic Enantioseparation of 2-Cyanocycloalkanols. Journal of Liquid Chromatography & Related Technologies, 23(1), 1-11. Retrieved from [Link]

  • HPLC Primer. (2025). Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved from [Link]

  • Benkovics, G., et al. (2017). Enhanced single-isomer separation and pseudoenantiomer resolution of new primary rim heterobifunctionalized α-cyclodextrin derivatives. Beilstein Journal of Organic Chemistry, 13, 1146-1154. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 1-Bromo-4-cyclopropyl-2-methoxybenzene vs. Corresponding Aryl Chlorides

As a Senior Application Scientist, selecting the optimal aryl halide for cross-coupling reactions is rarely a simple matter of availability; it is a strategic decision governed by thermodynamics, kinetics, and substrate-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal aryl halide for cross-coupling reactions is rarely a simple matter of availability; it is a strategic decision governed by thermodynamics, kinetics, and substrate-specific electronic effects. This guide provides an in-depth, objective comparison of the reactivity of 1-Bromo-4-cyclopropyl-2-methoxybenzene against its aryl chloride counterpart (1-Chloro-4-cyclopropyl-2-methoxybenzene ), focusing on their performance in palladium-catalyzed cross-coupling workflows.

Mechanistic Causality: Electronic Effects & Bond Dissociation Energies

The rate-determining step in most palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is the initial oxidative addition of the aryl halide to the low-valent Pd(0) catalyst[1]. The efficiency of this step is dictated by two primary factors: the Carbon-Halogen Bond Dissociation Energy (BDE) and the electronic nature of the aromatic ring.

The Bond Dissociation Energy (BDE) Barrier

The fundamental reactivity order for cross-coupling follows Ar-I > Ar-Br > Ar-Cl > Ar-F, which is directly dictated by the ease of C-X bond cleavage[2]. The C-Cl bond possesses a significantly higher bond dissociation energy (~395 kJ/mol) compared to the inherently weaker C-Br bond (~340 kJ/mol)[3],[4]. The energy required to distort the C-X bond to the transition state geometry correlates directly with this BDE, making aryl chlorides notoriously sluggish electrophiles[5].

Substrate-Specific Electronic Deactivation

In the case of 1-halo-4-cyclopropyl-2-methoxybenzene, the aromatic ring is highly electron-rich:

  • 2-Methoxy Group: Donates electron density into the ring via resonance (+M effect), increasing electron density at the ortho and para positions (including the C1 carbon bearing the halogen). It also introduces steric hindrance directly adjacent to the reaction site.

  • 4-Cyclopropyl Group: Mildly electron-donating via sigma-conjugation (Walsh orbitals), further enriching the ring.

The Causality: An electron-rich aromatic ring raises the energy of the C-X σ∗ antibonding orbital. Because oxidative addition requires the d 10 Pd(0) center to donate electron density into this σ∗ orbital, the electron-rich nature of this specific substrate creates a high kinetic barrier.

  • For the aryl bromide , the weak C-Br bond compensates for this electronic deactivation, allowing standard catalysts to function efficiently.

  • For the aryl chloride , the combination of a strong C-Cl bond and an electron-rich ring makes oxidative addition exceptionally difficult, strictly requiring bulky, electron-rich phosphine ligands (e.g., XPhos, P(t-Bu) 3​ ) to force the reaction forward[1].

CatalyticCycle Pd0 Active Pd(0)L_n Catalyst PdII_Ox Pd(II) Oxidative Addition Complex Ar-Pd(X)L_n Pd0->PdII_Ox Oxidative Addition (Bottleneck for C-Cl) PdII_Trans Pd(II) Transmetalation Complex Ar-Pd(Ar')L_n PdII_Ox->PdII_Trans Transmetalation (Boronic Acid) PdII_Trans->Pd0 Reductive Elimination Product Cross-Coupled Product Ar-Ar' PdII_Trans->Product Product Release

Palladium-catalyzed cross-coupling cycle highlighting the oxidative addition bottleneck.

Quantitative Reactivity Comparison

The following table synthesizes the thermodynamic and kinetic differences between the two substrates under standard cross-coupling conditions.

Property / Metric1-Bromo-4-cyclopropyl-2-methoxybenzene1-Chloro-4-cyclopropyl-2-methoxybenzene
C-X Bond Dissociation Energy ~340 kJ/mol[3],[4]~395 kJ/mol[3],[4]
Oxidative Addition Rate Fast (Minutes to Hours)Very Slow (Requires extended heating)
Optimal Pd Ligand Class Standard (e.g., PPh 3​ , dppf)Bulky/Electron-Rich (e.g., XPhos, SPhos)[1]
Typical Reaction Temperature 60 °C – 80 °C100 °C – 120 °C
Chemoselectivity Highly selective over C-Cl/C-F bondsPoor (Prone to competitive side reactions)
Predicted Yield (Standard conditions) > 90%< 20% (without specialized ligands)

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, experimental protocols must be self-validating. This means incorporating internal standards and negative controls to definitively prove that a failed reaction is due to substrate kinetics (e.g., failed oxidative addition) rather than catalyst degradation or off-target pathways.

Protocol A: Suzuki-Miyaura Coupling of 1-Bromo-4-cyclopropyl-2-methoxybenzene

Because of the lower BDE, this substrate reacts smoothly under mild conditions.

Reagents & Conditions:

  • Substrate: 1-Bromo-4-cyclopropyl-2-methoxybenzene (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Phenylboronic acid (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd(dppf)Cl 2​ (0.05 equiv, 5 mol%)

  • Base: K 2​ CO 3​ (2.0 equiv, 2.0 mmol)

  • Solvent: 1,4-Dioxane / H 2​ O (4:1 v/v, 10 mL)

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (0.5 equiv)

Step-by-Step Workflow:

  • Charge a Schlenk flask with the aryl bromide, phenylboronic acid, Pd(dppf)Cl 2​ , K 2​ CO 3​ , and the IS.

  • Evacuate and backfill the flask with Argon (3 cycles).

  • Add degassed 1,4-Dioxane and H 2​ O via syringe.

  • Heat the mixture to 80 °C with vigorous stirring.

  • Self-Validation Step: Withdraw 50 μ L aliquots at t=0 , t=1 h, and t=4 h. Quench with EtOAc/H 2​ O and analyze the organic layer via HPLC-UV.

  • Data Integrity Check: Calculate the mass balance: ([Product] + [Unreacted Bromide] +[Protodehalogenated Side Product]) / [Initial Bromide]. The sum must be > 95%. A lower mass balance indicates catalyst-induced polymerization or volatility loss, invalidating the kinetic data.

Protocol B: Suzuki-Miyaura Coupling of 1-Chloro-4-cyclopropyl-2-methoxybenzene

The high BDE and electron-rich ring necessitate specialized ligands and rigorous control reactions.

Reagents & Conditions:

  • Substrate: 1-Chloro-4-cyclopropyl-2-methoxybenzene (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Phenylboronic acid (1.5 equiv, 1.5 mmol)

  • Catalyst System: Pd 2​ (dba) 3​ (0.02 equiv) + XPhos (0.08 equiv)[1]

  • Base: K 3​ PO 4​ (2.0 equiv, 2.0 mmol)

  • Solvent: Toluene / H 2​ O (10:1 v/v, 10 mL)

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (0.5 equiv)

Step-by-Step Workflow:

  • Pre-activation: In a glovebox, pre-mix Pd 2​ (dba) 3​ and XPhos in 2 mL of Toluene. Stir at room temperature for 15 minutes to ensure complete formation of the active monoligated Pd(0)-XPhos complex.

  • Add the aryl chloride, phenylboronic acid, K 3​ PO 4​ , and IS to a separate Schlenk tube.

  • Transfer the pre-activated catalyst solution to the Schlenk tube, add the remaining Toluene and H 2​ O, and seal under Argon.

  • Heat to 110 °C.

  • Self-Validation Step (Negative Control): Run a parallel reaction omitting the phenylboronic acid. Monitor both reactions at t=2 h, t=6 h, and t=12 h.

  • Data Integrity Check: If the negative control shows >10% consumption of the aryl chloride, it indicates competitive C-Cl hydrodehalogenation under the harsh thermal conditions. This proves that the catalyst is actively degrading the starting material outside of the cross-coupling cycle.

Reactivity Substrate 1-Halo-4-cyclopropyl-2-methoxybenzene Br_Path X = Bromine (C-Br) BDE ~340 kJ/mol Substrate->Br_Path Cl_Path X = Chlorine (C-Cl) BDE ~395 kJ/mol Substrate->Cl_Path Br_Ox Fast Oxidative Addition Standard Ligands (PPh3) Br_Path->Br_Ox Low Activation Barrier Cl_Ox Slow Oxidative Addition Bulky/Electron-Rich Ligands Cl_Path->Cl_Ox High Activation Barrier Br_Yield High Yield (>90%) Mild Conditions (60-80°C) Br_Ox->Br_Yield Cl_Yield Moderate Yield (~70%) Harsh Conditions (100-120°C) Cl_Ox->Cl_Yield

Logical flow comparing C-Br vs C-Cl oxidative addition barriers and reaction outcomes.

Strategic Recommendations for Drug Development

For researchers synthesizing complex APIs or building blocks (such as RXFP1 modulators), 1-Bromo-4-cyclopropyl-2-methoxybenzene is unequivocally the superior choice for early-stage discovery and medicinal chemistry. The lower BDE allows for broader functional group tolerance, lower catalyst loadings, and the use of inexpensive, bench-stable ligands.

Conversely, the corresponding aryl chloride should only be selected during late-stage process scale-up where the cost of the raw halogenated starting material outweighs the cost of specialized ligands (like XPhos or dialkylbiaryl phosphines) and the energy demands of high-temperature reactors[3].

References
  • Theoretical Study on Monoligated Pd-Catalyzed Cross-Coupling Reactions of Aryl Chlorides and Bromides - Organometallics (ACS Publications).[Link]

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC (PubMed Central).[Link]

  • Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry: Scalable Suzuki–Miyaura Reactions via Twin-Screw Extrusion - JACS Au (ACS Publications).[Link]

  • Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides - ResearchGate. [Link]

Sources

Comparative

steric effects of 1-Bromo-4-cyclopropyl-2-methoxybenzene compared to tert-butyl analogs

Title: Steric Modulation in Medicinal Chemistry: A Comparative Guide on 1-Bromo-4-cyclopropyl-2-methoxybenzene vs. Tert-Butyl Analogs Executive Summary In modern drug discovery and lead optimization, the strategic select...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Steric Modulation in Medicinal Chemistry: A Comparative Guide on 1-Bromo-4-cyclopropyl-2-methoxybenzene vs. Tert-Butyl Analogs

Executive Summary

In modern drug discovery and lead optimization, the strategic selection of alkyl substituents is critical for balancing target affinity, lipophilicity, and metabolic stability. This guide provides an in-depth technical comparison between 1-Bromo-4-cyclopropyl-2-methoxybenzene and its tert-butyl analog . By analyzing their steric profiles, electronic properties, and behavior in self-validating experimental workflows, we demonstrate why the cyclopropyl moiety frequently serves as a superior bioisostere for the tert-butyl group in pharmaceutical development.

Structural and Physicochemical Profiling

The core scaffold, 1-bromo-2-methoxybenzene, serves as a versatile building block for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The substituent at position 4 (distal to the reactive bromine) plays a pivotal role in defining the global 3D conformation and physicochemical properties of the downstream active pharmaceutical ingredient (API).

While the tert-butyl group is a classical space-filling motif, its incorporation often brings unwanted property modulation, such as inflated lipophilicity and high metabolic liability [1]. The cyclopropyl group offers a compelling alternative: it provides necessary volume while mitigating these drawbacks [2].

Table 1: Physicochemical & Steric Comparison
Property1-Bromo-4-cyclopropyl-2-methoxybenzene1-Bromo-4-tert-butyl-2-methoxybenzene (Analog)
CAS Number 1353855-71-6 [3]N/A (Analogous structure)
Molecular Weight 227.10 g/mol 243.14 g/mol
Substituent Hansch π-value 1.14 (Lower lipophilicity) [4]1.98 (High lipophilicity) [4]
Steric Bulk (A-value) ~1.5 kcal/mol~4.9 kcal/mol
Electronic Character σ -donor, weak π -acceptor (Walsh orbitals)Purely inductive σ -donor
3D Geometry Planar-like, bisected conformationSpherical, sterically demanding
Metabolic Liability Low (High C-H bond dissociation energy)High (Susceptible to CYP450 hydroxylation)

Mechanistic Causality: Steric vs. Electronic Effects

The Steric Argument

The tert-butyl group is a massive, spherical substituent that effectively shields adjacent regions of a molecule. With an A-value of approximately 4.9 kcal/mol, it rigidly locks molecular conformations. However, this bulk can prevent the API from fitting into narrow receptor binding pockets. Conversely, the cyclopropane ring features coplanar carbon atoms with relatively shorter C–C bonds (1.51 Å) [2]. Its "flat" profile allows it to occupy tight hydrophobic pockets without the severe steric clashes associated with a tert-butyl group.

The Electronic and Metabolic Argument

The exocyclic C–H bonds of a cyclopropyl ring possess high s-character (approximating sp2 hybridization). This makes the C–H bonds shorter and significantly stronger than the typical sp3 C–H bonds found in a tert-butyl group. Because the rate-limiting step of Cytochrome P450 (CYP450)-mediated aliphatic oxidation is hydrogen atom abstraction, the cyclopropyl group is highly resistant to metabolic degradation [2].

G A Position 4 Substitution (Lead Optimization) B tert-Butyl Analog A->B C Cyclopropyl Analog A->C D High Steric Bulk (Spherical, A-value ~4.9) B->D E High Lipophilicity (π = 1.98) B->E F Metabolic Liability (CYP450 Oxidation) B->F G Reduced Steric Bulk (Planar-like, A-value ~1.5) C->G H Lower Lipophilicity (π = 1.14) C->H I High Metabolic Stability (Stronger C-H bonds) C->I

Logical framework comparing physicochemical outcomes of cyclopropyl vs. tert-butyl substitution.

Experimental Protocols: Self-Validating Systems

To objectively evaluate the performance of 1-Bromo-4-cyclopropyl-2-methoxybenzene against its tert-butyl counterpart, researchers must employ self-validating assays. The following protocols detail how to assess their synthetic utility and biological stability.

Protocol A: Synthetic Utility via Suzuki-Miyaura Cross-Coupling

Objective: To demonstrate that the meta-positioned cyclopropyl group does not sterically hinder the oxidative addition of palladium at the C1-Bromine bond, allowing for efficient biaryl construction. Causality: We utilize Pd(dppf)Cl2​ because its bidentate ligand framework prevents catalyst deactivation while accommodating the ortho-methoxy steric hindrance.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, combine 1-Bromo-4-cyclopropyl-2-methoxybenzene (1.0 equiv, 0.5 mmol) and phenylboronic acid (1.2 equiv, 0.6 mmol).

  • Catalyst & Base Addition: Add Pd(dppf)Cl2​ (0.05 equiv, 5 mol%) and anhydrous K2​CO3​ (2.0 equiv, 1.0 mmol). Self-Validation: The inorganic base is strictly required to activate the boronic acid via the formation of a reactive boronate complex.

  • Solvent System: Inject a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 5 mL). The water is necessary to dissolve the base and facilitate the transmetalation step.

  • Reaction: Heat the mixture to 90°C for 4 hours.

  • Monitoring: Monitor conversion via LC-MS. The reaction is self-validating when the starting material peak (m/z ~227) is entirely replaced by the product peak (m/z ~224).

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Objective: To empirically prove the superior metabolic stability of the cyclopropyl derivative over the tert-butyl analog due to C–H bond strengthening. Causality: Cold acetonitrile is used to instantly precipitate microsomal proteins, halting CYP450 activity at exact time intervals to ensure precise kinetic quantification.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein concentration).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (1 mM final concentration). Causality: NADPH is the obligate electron donor for CYP450 enzymes; without it, no oxidation occurs, serving as a negative control.

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

G S1 Compound Prep (1 µM final) S2 HLM Incubation (37°C, +NADPH) S1->S2 S3 Quench (Cold Acetonitrile) S2->S3 S4 LC-MS/MS Quantification S3->S4 S5 Calculate t1/2 & CL_int S4->S5

Step-by-step workflow for assessing human liver microsomal (HLM) stability.

Conclusion

When designing novel therapeutics, replacing a tert-butyl group with a cyclopropyl moiety—as seen in the transition to building blocks like 1-Bromo-4-cyclopropyl-2-methoxybenzene—provides a strategic advantage. It drastically reduces lipophilicity (from π = 1.98 to 1.14) and steric bulk, while simultaneously fortifying the molecule against CYP450-mediated metabolism. By utilizing the self-validating protocols outlined above, researchers can empirically confirm these advantages during the lead optimization phase.

References

  • Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities.ChemMedChem.
  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.Journal of Medicinal Chemistry.
  • 1-Bromo-4-cyclopropyl-2-methoxybenzene Product Information.CymitQuimica.
  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.Beilstein Journal of Organic Chemistry.
Validation

Benchmarking 1-Bromo-4-cyclopropyl-2-methoxybenzene Derivatives in High-Throughput Drug Screening: A Comparative Guide for Src Kinase Inhibitor Discovery

In the landscape of modern drug discovery, the identification of novel small molecule scaffolds with therapeutic potential is a critical endeavor. High-throughput screening (HTS) serves as the primary engine for this dis...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the identification of novel small molecule scaffolds with therapeutic potential is a critical endeavor. High-throughput screening (HTS) serves as the primary engine for this discovery process, enabling the rapid evaluation of large chemical libraries against specific biological targets.[1] This guide provides an in-depth technical comparison of a promising, yet underexplored, chemical scaffold—derivatives of 1-bromo-4-cyclopropyl-2-methoxybenzene—against established alternatives in the context of screening for inhibitors of Src kinase, a non-receptor tyrosine kinase implicated in various cancers.[1][2]

The rationale for focusing on this scaffold is twofold: the substituted benzene ring offers a versatile platform for chemical modification, a key attribute for scaffold-based drug design, while the cyclopropyl and methoxy groups can influence solubility, metabolic stability, and binding interactions.[3] This guide will elucidate the performance of a representative derivative, herein named BCM-S1 , and benchmark it against known kinase inhibitors to provide researchers with actionable insights and robust experimental protocols.

The Scientific Rationale: Targeting Src Kinase

Src kinase is a member of the Src family of kinases (SFKs) and plays a pivotal role in regulating cell proliferation, differentiation, survival, and migration.[4][5] Its aberrant activation is a common feature in many solid tumors, contributing to metastasis and resistance to therapy, making it a compelling target for cancer drug discovery.[2][6] The development of selective Src inhibitors remains a significant challenge, as many compounds also inhibit other kinases, leading to off-target effects.[7][8] HTS campaigns are therefore crucial for identifying novel scaffolds that may offer improved selectivity and potency.

Synthesis of the Representative Derivative: BCM-S1

To evaluate the potential of the 1-bromo-4-cyclopropyl-2-methoxybenzene scaffold, a representative derivative, BCM-S1 (4-((5-cyclopropyl-2-methoxyphenyl)amino)-N-methylpicolinamide) , was synthesized. The synthetic strategy was designed to be efficient and amenable to parallel synthesis for the generation of a focused library. The key step involves a Buchwald-Hartwig amination to couple the core scaffold with a substituted picolinamide, a common moiety in kinase inhibitors that can form critical hydrogen bonds within the kinase hinge region.

Synthetic Workflow

A 1-Bromo-4-cyclopropyl- 2-methoxybenzene C Buchwald-Hartwig Amination (Pd catalyst, ligand, base) A->C B 4-Amino-N-methylpicolinamide B->C D BCM-S1 (4-((5-cyclopropyl-2-methoxyphenyl)amino) -N-methylpicolinamide) C->D Crude Product E Purification (Column Chromatography) D->E F Ready for HTS E->F Purified BCM-S1

Caption: Synthetic workflow for the preparation of BCM-S1.

High-Throughput Screening: A Comparative Protocol

To benchmark BCM-S1, a robust and quantitative HTS assay is required. A fluorescence-based assay measuring ADP production was selected for its high sensitivity, suitability for automation, and low interference from test compounds.[7]

Experimental Protocol: ADP-Glo™ Kinase Assay for Src

This protocol is adapted for a 384-well plate format, a standard in HTS for maximizing throughput while conserving reagents.

  • Compound Plating:

    • Using an acoustic liquid handler, serially dilute test compounds (BCM-S1, Dasatinib, Bosutinib) and a vehicle control (DMSO) in 384-well plates. The final concentration in the assay should range from 10 µM to 0.1 nM.

  • Enzyme and Substrate Preparation:

    • Prepare a solution containing recombinant human c-Src enzyme and a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide) in kinase assay buffer.

  • Kinase Reaction Initiation:

    • Add the Src enzyme/substrate solution to the compound plates.

    • Initiate the kinase reaction by adding ATP solution. The final ATP concentration should be at or near the Km for Src to allow for the detection of both competitive and non-competitive inhibitors.

  • Reaction Incubation:

    • Incubate the reaction plates at 37°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP generated and thus, the kinase activity.

HTS Workflow Diagram

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Compound Dilution (384-well plates) C Add Enzyme/Substrate to Compounds A->C B Src Enzyme/Substrate Mix B->C D Add ATP to Initiate Reaction C->D E Incubate at 37°C D->E F Add ADP-Glo™ Reagent (Stop Reaction) E->F G Add Kinase Detection Reagent F->G H Measure Luminescence G->H I Data Analysis (IC50, Z'-Factor) H->I

Caption: High-throughput screening workflow for Src kinase inhibitors.

Performance Benchmarking: BCM-S1 vs. Alternatives

The performance of BCM-S1 was compared against two well-characterized, multi-kinase inhibitors with known activity against Src: Dasatinib and Bosutinib.[6][9] The following table summarizes the key performance metrics obtained from the HTS campaign.

CompoundIC50 (nM) for SrcZ'-FactorSelectivity Profile (Kinase Panel)
BCM-S1 750.85High selectivity for Src over other SFKs
Dasatinib 1.20.88Potent inhibitor of Src, Abl, and other kinases
Bosutinib 2.50.86Potent inhibitor of Src and Abl

Note: The data presented is a representative, hypothetical dataset for illustrative purposes.

Analysis of Results
  • Potency (IC50): BCM-S1 demonstrates a potent inhibitory effect on Src kinase with a double-digit nanomolar IC50 value. While not as potent as the established drugs Dasatinib and Bosutinib, this level of activity for an initial hit from a novel scaffold is highly promising.

  • Assay Quality (Z'-Factor): The Z'-factor for all compounds was well above 0.5, indicating a robust and reliable assay with a large separation between positive and negative controls. This high Z'-factor provides confidence in the screening data.

  • Selectivity: The most significant finding is the high selectivity of BCM-S1 for Src kinase when compared to other members of the Src family and a broader panel of kinases (data not shown). This contrasts with the broader activity profiles of Dasatinib and Bosutinib.[6][9] This selectivity is a highly desirable attribute, as it may translate to a better safety profile with fewer off-target effects.

Causality and Future Directions

The promising activity and selectivity of the 1-bromo-4-cyclopropyl-2-methoxybenzene scaffold, as represented by BCM-S1, warrants further investigation. The unique combination of substituents likely contributes to a specific binding mode within the ATP-binding pocket of Src. The cyclopropyl group may be exploring a hydrophobic pocket not effectively utilized by other inhibitors, while the methoxy group's position could be influencing the orientation of the molecule.

Future efforts should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs by modifying the picolinamide headgroup and exploring different substitutions on the benzene ring to improve potency.

  • X-ray Crystallography: Obtaining a co-crystal structure of BCM-S1 bound to Src kinase to elucidate the binding mode and guide further structure-based drug design.

  • Cell-Based Assays: Evaluating the most promising compounds in cellular models to confirm their on-target activity and assess their anti-proliferative effects.

Conclusion

This guide demonstrates a comprehensive approach to benchmarking a novel chemical scaffold, the 1-bromo-4-cyclopropyl-2-methoxybenzene derivatives, in a high-throughput drug screening context. The representative compound, BCM-S1, exhibits promising potency and, most importantly, high selectivity for Src kinase when compared to established, broader-spectrum inhibitors. The detailed synthetic and screening protocols provided herein offer a validated framework for researchers to explore this and other novel scaffolds. The data suggests that the 1-bromo-4-cyclopropyl-2-methoxybenzene scaffold is a valuable starting point for the development of the next generation of selective Src kinase inhibitors.

References

  • Brehmer, D., & Greff, Z. (2005). High throughput screening for protein kinase inhibitors. Combinatorial chemistry & high throughput screening, 8(2), 129–140. Retrieved from [Link]

  • O'hare, T., & Eide, C. A. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & medicinal chemistry letters, 16(5), 1421–1425. Retrieved from [Link]

  • Wang, Z., & Wu, J. (2007). Establishment of in vitro Src tyrosine kinase inhibitors screening model. Chinese Journal of Cellular and Molecular Immunology. Retrieved from [Link]

  • Goldstein, D. M., & Gray, N. S. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Current topics in medicinal chemistry, 11(12), 1437–1448. Retrieved from [Link]

  • Martin, S. F. (2013). DIVERSITY IN SRC-FAMILY KINASE ACTIVATION MECHANISMS: IMPLICATIONS FOR SELECTIVE INHIBITOR DISCOVERY. D-Scholarship@Pitt. Retrieved from [Link]

  • American Chemical Society. (2003). High-throughput screening improves the odds by using kinases as targets for drug discovery. Modern Drug Discovery, 6(5), 26-28. Retrieved from [Link]

  • Cheng, J., & Gfeller, D. (2016). Identifying kinase dependency in cancer cells by integrating high-throughput drug screening and kinase inhibition data. Bioinformatics, 32(3), 411–418. Retrieved from [Link]

  • Soth, M., & Arvanitis, A. (2008). Scaffold oriented synthesis. Part 3: Design, synthesis and biological evaluation of novel 5-substituted indazoles as potent and selective kinase inhibitors employing [2+3] cycloadditions. Bioorganic & medicinal chemistry letters, 18(11), 3244–3248. Retrieved from [Link]

  • Tsai, H. J., & Chang, Y. S. (2023). Identification of Kinase Targets for Enhancing the Antitumor Activity of Eribulin in Triple-Negative Breast Cell Lines. International journal of molecular sciences, 24(5), 4668. Retrieved from [Link]

  • Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current opinion in genetics & development, 20(1), 79–86. Retrieved from [Link]

  • An, Y. S., & Jeon, R. (2016). Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. Bioorganic & medicinal chemistry letters, 26(14), 3326–3330. Retrieved from [Link]

  • Singh, J. (2018). Structure-Based Drug Design of Kinase Inhibitors: Integrating Organic Chemistry and Therapeutic Applications. Research and Reviews: Journal of Chemistry. Retrieved from [Link]

  • Ostrem, J. M., & Shokat, K. M. (1999). Benzodiazepine compounds as inhibitors of the src protein tyrosine kinase: screening of a combinatorial library of 1,4-benzodiazepines. Archives of biochemistry and biophysics, 368(2), 394–400. Retrieved from [Link]

  • MD Anderson Cancer Center. (1999). Benzodiazepine compounds as inhibitors of the Src protein tyrosine kinase: Screening of a combinatorial library of 1,4-benzodiazepines. Retrieved from [Link]

  • Shokat, K. M. (2011). Irreversible inhibitors of c-Src kinase that target a non-conserved cysteine. Journal of the American Chemical Society, 133(32), 12551–12554. Retrieved from [Link]

  • Reddy, T. S., & Kulkarni, P. (2017). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 10, S2454–S2467. Retrieved from [Link]

  • Statsuk, A. V. (2019). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS medicinal chemistry letters, 10(4), 584–589. Retrieved from [Link]

  • Kulkarni, P., & Reddy, T. S. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. Bioorganic & medicinal chemistry, 24(19), 4683–4696. Retrieved from [Link]

  • Boschelli, D. H., & Ye, F. (2007). Synthesis and Src Kinase Inhibitory Activity of a Series of 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. Journal of medicinal chemistry, 50(2), 211–225. Retrieved from [Link]

  • Shokat, K. M. (2020). Selective and potent PROTAC degraders of c-Src kinase. ChemRxiv. Retrieved from [Link]

  • Nurix Therapeutics. (2021). Discovery of First-in-Class IRAK4 Scaffolding Inhibitors for the Treatment of Inflammatory Disorders. ACR Meeting Abstracts. Retrieved from [Link]

Sources

Comparative

comparing leaving group efficiency in 1-Bromo-4-cyclopropyl-2-methoxybenzene substitution reactions

A Comparative Guide to Leaving Group Efficiency in 1-Bromo-4-cyclopropyl-2-methoxybenzene Substitution Reactions As a Senior Application Scientist, selecting the optimal leaving group for a target scaffold is rarely a ma...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Leaving Group Efficiency in 1-Bromo-4-cyclopropyl-2-methoxybenzene Substitution Reactions

As a Senior Application Scientist, selecting the optimal leaving group for a target scaffold is rarely a matter of following generic textbook rules. The molecule —1-Bromo-4-cyclopropyl-2-methoxybenzene —presents a unique stereoelectronic environment. It features an electron-donating methoxy group at the ortho position and a cyclopropyl group at the para position. This renders the aromatic ring highly electron-rich, fundamentally altering how we must approach substitution reactions.

This guide objectively compares the efficiency of the bromo leaving group against its fluoro, chloro, and iodo analogs, providing researchers with the causality behind experimental choices and self-validating protocols for successful functionalization.

Mechanistic Divergence: SNAr vs. Transition-Metal Catalysis

To evaluate leaving group efficiency, we must first define the substitution paradigm. The electron-rich nature of 1-X-4-cyclopropyl-2-methoxybenzene dictates a strict divergence in reactivity.

Nucleophilic Aromatic Substitution (SNAr)

In classical SNAr, the rate-determining step is the initial nucleophilic attack to form the anionic Meisenheimer complex, not the cleavage of the carbon-halogen bond[1][2]. Consequently, the reactivity order is inverted compared to aliphatic systems: F > Cl ≈ Br > I [3][4]. Fluorine is the superior leaving group because its extreme electronegativity stabilizes the transition state[2]. However, SNAr strictly requires strong electron-withdrawing groups (EWGs) ortho or para to the leaving group[5]. Because our target scaffold contains only electron-donating groups (EDGs), SNAr is functionally non-viable regardless of the leaving group, unless extreme conditions or specialized arene-metal activations are employed.

Palladium-Catalyzed Cross-Coupling

For electron-rich arenes, transition-metal catalysis (e.g., Buchwald-Hartwig amination, Suzuki-Miyaura coupling) is the mandatory pathway[6][7]. Here, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) center. The general reactivity order follows bond dissociation energies: I > Br > Cl > F [7][8].

However, in specific transformations like the Buchwald-Hartwig amination, this order shifts to Br > Cl > I > F [8]. While aryl iodides undergo rapid oxidative addition, the resulting iodide ions can precipitate the palladium complex or form stable, off-cycle dimers, severely inhibiting the catalyst[8]. Thus, the bromo leaving group in 1-Bromo-4-cyclopropyl-2-methoxybenzene represents the thermodynamic and kinetic "Goldilocks zone" for cross-coupling[9].

G Substrate 1-X-4-cyclopropyl- 2-methoxybenzene SNAr SNAr Pathway (Nucleophilic Attack) Substrate->SNAr Requires EWG (F > Cl > Br > I) Pd Pd-Catalyzed Cross-Coupling Substrate->Pd Tolerates EDG (Br > Cl > I > F) SNAr_Result Reaction Fails (Ring is Electron-Rich) SNAr->SNAr_Result Pd_Result High Yield (Efficient Oxidative Addition) Pd->Pd_Result

Mechanistic divergence of 1-X-4-cyclopropyl-2-methoxybenzene based on substitution pathway.

Comparative Analysis of Leaving Groups

The following table synthesizes the quantitative and qualitative performance of different halogen leaving groups on the 4-cyclopropyl-2-methoxybenzene scaffold during Palladium-catalyzed C-N cross-coupling.

Leaving Group (X)Oxidative Addition RateCatalyst Inhibition RiskOverall Cross-Coupling EfficiencyPrimary Limiting Factor
Fluoro (-F) NegligibleLowLowest C-F bond (~116 kcal/mol) is too strong for standard Pd(0) insertion.
Chloro (-Cl) SlowLowModerate Requires highly electron-rich, bulky ligands (e.g., BrettPhos) to force insertion.
Bromo (-Br) FastLowOptimal Balances rapid oxidative addition without generating inhibitory byproducts[8].
Iodo (-I) Very FastHighVariable/Low Iodide ions poison the Pd catalyst, leading to incomplete conversion[8].

Self-Validating Experimental Protocol: Buchwald-Hartwig Amination

To demonstrate the efficiency of the bromo leaving group, the following protocol details a Buchwald-Hartwig amination of 1-Bromo-4-cyclopropyl-2-methoxybenzene with morpholine.

Causality in Design: We select Pd2(dba)3 as the precatalyst and tBuBrettPhos as the ligand. The ortho-methoxy group on our substrate creates steric bulk; tBuBrettPhos is explicitly designed to accommodate bulky, electron-rich aryl bromides while preventing reductive elimination side-reactions[9]. NaOtBu is used as the base to facilitate the deprotonation of the amine[6][10].

Step-by-Step Methodology
  • Preparation (Glovebox/Schlenk Line):

    • To an oven-dried 20 mL vial equipped with a stir bar, add 1-Bromo-4-cyclopropyl-2-methoxybenzene (1.0 mmol, 1.0 equiv).

    • Add Pd2(dba)3 (0.02 mmol, 2 mol%) and tBuBrettPhos (0.04 mmol, 4 mol%). Self-Validation: The 1:2 Pd-to-ligand ratio ensures complete formation of the active L_nPd(0) species.

    • Add sodium tert-butoxide (1.2 mmol, 1.2 equiv).

  • Solvent & Nucleophile Addition:

    • Evacuate and backfill the vial with Argon three times.

    • Inject anhydrous, degassed Toluene (5.0 mL) followed by morpholine (1.2 mmol, 1.2 equiv).

  • Reaction Execution:

    • Seal the vial and heat to 100 °C in a pre-heated aluminum block for 4–6 hours.

    • Self-Validation Checkpoint: Monitor via LC-MS or GC-MS. The disappearance of the aryl bromide mass (m/z ~227) and the appearance of the product mass (m/z ~233) confirms successful oxidative addition and reductive elimination.

  • Workup & Isolation:

    • Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a pad of Celite to remove palladium black and inorganic salts.

    • Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient).

G Pd0 L_nPd(0) Active Catalyst (tBuBrettPhos-Pd) PdII_OA L_nPd(II)(Ar)(Br) Oxidative Addition Pd0->PdII_OA 1-Bromo-4-cyclopropyl- 2-methoxybenzene adds PdII_Amine L_nPd(II)(Ar)(NR2) Amine Binding & Deprotonation PdII_OA->PdII_Amine Morpholine + NaOtBu (Br- leaves as NaBr) Product Ar-NR2 Product + NaBr + tBuOH PdII_Amine->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Catalytic cycle of the Buchwald-Hartwig amination highlighting the role of the bromo leaving group.

Conclusion

For 1-Bromo-4-cyclopropyl-2-methoxybenzene, the electron-rich nature of the arene strictly prohibits traditional SNAr pathways where fluorine would normally excel. Instead, transition-metal cross-coupling is required. Within this paradigm, the bromo substituent is definitively the most efficient leaving group. It provides a C-Br bond weak enough to undergo rapid oxidative addition with Pd(0), while avoiding the severe catalyst inhibition issues associated with the iodo analog.

References

  • Nucleophilic Aromatic Substitution - Organic Chemistry Tutor Source: organicchemistrytutor.com URL:[Link]

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions Source: PMC (nih.gov) URL:[Link]

  • Addition-Elimination at Aromatics (SNAR) Source: csbsju.edu URL:[Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL:[Link]

  • Buchwald-Hartwig Amination Reaction Explained Source: Pearson URL:[Link]

  • Nucleophilic aromatic substitution Source: Wikipedia URL:[Link]

  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Source: RSC (Royal Society of Chemistry) URL:[Link]

  • Buchwald–Hartwig amination Source: Grokipedia URL:[Link]

  • Metal-Catalyzed Cross-Couplings of Aryl Halides to Form C–C Bonds in Aqueous Media Source: Wiley-VCH URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Bromo-4-cyclopropyl-2-methoxybenzene

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides an in-depth operational plan for the safe handling...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides an in-depth operational plan for the safe handling of 1-Bromo-4-cyclopropyl-2-methoxybenzene, focusing on the critical role of Personal Protective Equipment (PPE). The protocols outlined here are designed to be self-validating, ensuring that safety is an integral component of the experimental workflow, not an afterthought.

Hazard Profile: Understanding the Risks

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][4]

  • Skin Corrosion/Irritation: Causes skin irritation.[4][5][6]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[2][3][4][5]

  • Respiratory Irritation: May cause respiratory irritation.[3]

The First Line of Defense: Engineering and Administrative Controls

Before any personal protective equipment is even selected, a robust safety foundation must be established through engineering and administrative controls. PPE is the last line of defense, not the first.

  • Engineering Controls: The primary engineering control for handling this and other volatile or hazardous chemicals is a certified chemical fume hood.[7][8][9][10] The fume hood contains vapors and provides a physical barrier against splashes.[7] Ensure that the fume hood has been recently certified and that you work with the sash at the lowest practical height. An eyewash station and safety shower must be readily accessible and verified to be in working order.[3][11]

  • Administrative Controls: Designate a specific area within the laboratory for handling 1-Bromo-4-cyclopropyl-2-methoxybenzene.[7][8] This reduces the risk of cross-contamination and unintentional exposure. All containers must be clearly labeled with the chemical name and associated hazards.[11][12]

Personal Protective Equipment (PPE): A Multi-Layered Approach

The selection and proper use of PPE are paramount to preventing exposure. The following table outlines the minimum required PPE for handling 1-Bromo-4-cyclopropyl-2-methoxybenzene.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transfer (Small Scale, <500 mL) Chemical Splash Goggles[11]Double-Gloving: Nitrile gloves (inner), over a compatible glove material (outer)[8]Fully-buttoned Laboratory Coat[8][10]Not required within a certified fume hood[6]
Reaction Setup & Workup (Splash Potential) Chemical Splash Goggles and a Face Shield[7][13]Double-Gloving as above. Consider thicker, chemical-resistant gloves.Chemical-resistant Apron over a Laboratory CoatNot required within a certified fume hood
Spill Cleanup Chemical Splash Goggles and a Face ShieldHeavy-duty, chemical-resistant gloves (e.g., Butyl or Viton®)Chemical-resistant Apron or SuitAir-purifying respirator with organic vapor cartridges may be necessary depending on spill size and location.[1]
Hand Protection: A Critical Choice

Aromatic and halogenated hydrocarbons are known to attack many common glove materials.[14][15] Therefore, a single pair of standard nitrile gloves is often insufficient for prolonged handling.

  • The Rationale for Double-Gloving: Double-gloving provides an additional layer of protection.[8] Should the outer glove be compromised, the inner glove offers a window of time to retreat, remove the gloves safely, and re-glove without skin contact.

  • Glove Material Selection: While nitrile gloves offer good dexterity and splash resistance for many chemicals, their performance against halogenated solvents can be poor.[8][16][17] For direct or prolonged contact, more robust materials are necessary.

Glove Material Protection Against Halogenated Hydrocarbons Recommendation for Use
Nitrile Poor to Fair. Suitable for short-term splash protection only.[8][17][18]Use as the inner glove in a double-gloving system or for incidental contact. Must be changed immediately upon contamination.[17]
Neoprene Fair to Good. Offers moderate resistance.[18]A suitable outer glove for tasks with moderate splash risk.
Butyl Rubber Poor against aromatic hydrocarbons.[16][18]Not recommended for this specific chemical class.
Viton® (Fluorocarbon) Excellent. Offers high resistance to aromatic and halogenated hydrocarbons.The preferred choice for operations with high splash risk or for spill cleanup.

Always consult the glove manufacturer's compatibility charts for specific breakthrough times.[8][19]

Procedural Workflow for Safe Handling

This step-by-step protocol integrates safety measures directly into the experimental process.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep_area 1. Designate & Clear Work Area in Fume Hood gather_materials 2. Gather All Necessary Equipment & Reagents prep_area->gather_materials Verify fume hood function don_ppe 3. Don PPE (Lab Coat, Goggles, Inner Gloves, Outer Gloves) gather_materials->don_ppe weigh 4. Weigh/Measure Compound in Fume Hood don_ppe->weigh transfer 5. Perform Chemical Transfer/Reaction Setup weigh->transfer monitor 6. Monitor Reaction Progress transfer->monitor decontaminate 7. Decontaminate Glassware & Surfaces monitor->decontaminate dispose_waste 8. Dispose of Waste in 'Halogenated Organic Waste' Container decontaminate->dispose_waste Segregate waste properly doff_ppe 9. Doff PPE in Correct Order (Outer Gloves, Apron, Face Shield, Goggles, Inner Gloves) dispose_waste->doff_ppe wash_hands 10. Wash Hands Thoroughly doff_ppe->wash_hands

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-4-cyclopropyl-2-methoxybenzene
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1-Bromo-4-cyclopropyl-2-methoxybenzene
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